1-Methylacenaphthylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58548-38-2 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methylacenaphthylene |
InChI |
InChI=1S/C13H10/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-8H,1H3 |
InChI Key |
QALUZRZBRMSBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylacenaphthylene: Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and characteristics of 1-Methylacenaphthylene. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known data with theoretical predictions and generalized experimental protocols relevant to a compound of this nature.
Core Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) with a methyl group substituent. Its fundamental properties are summarized below.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Acenaphthylene, 1-methyl- | Cheméo[2] |
| CAS Number | 58548-38-2 | PubChem[1] |
| Molecular Formula | C₁₃H₁₀ | Cheméo, PubChem[1][2] |
| Molecular Weight | 166.22 g/mol | Cheméo, PubChem[1][2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Unit | Source (Method) |
| Normal Boiling Point (Tboil) | 563.74 | K | Cheméo (Joback)[2] |
| Enthalpy of Vaporization (ΔvapH°) | 50.78 | kJ/mol | Cheméo (Joback)[2] |
| Enthalpy of Fusion (ΔfusH°) | 19.71 | kJ/mol | Cheméo (Joback)[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 359.27 | kJ/mol | Cheméo (Joback)[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 238.62 | kJ/mol | Cheméo (Joback)[2] |
| LogP (Octanol/Water Partition Coefficient) | 3.714 | Cheméo (Crippen)[2] | |
| Water Solubility (log10WS) | -4.55 | mol/l | Cheméo (Crippen)[2] |
| McGowan's Characteristic Volume (McVol) | 135.650 | ml/mol | Cheméo (McGowan)[2] |
| Critical Temperature (Tc) | 787.31 | K | Cheméo (Joback)[2] |
| Critical Pressure (Pc) | 3224.64 | kPa | Cheméo (Joback)[2] |
| Critical Volume (Vc) | 0.479 | m³/kmol | Cheméo (Joback)[2] |
Experimental Protocols
2.1. Hypothetical Synthesis via Friedel-Crafts Alkylation
The introduction of a methyl group onto the acenaphthene core can be conceptually achieved through a Friedel-Crafts alkylation reaction.[3][4][5][6] This electrophilic aromatic substitution would involve the reaction of acenaphthene with a methylating agent in the presence of a Lewis acid catalyst.
Generalized Protocol:
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acenaphthene and a suitable anhydrous solvent (e.g., carbon disulfide or a nitroalkane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.
-
Addition of Alkylating Agent: While maintaining the low temperature, add a methylating agent (e.g., methyl chloride or methyl iodide) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
2.2. Purification
The crude product, a mixture of mono- and poly-alkylated acenaphthenes and unreacted starting material, would require purification. Column chromatography is a standard method for the separation of such aromatic compounds.[7][8]
Generalized Protocol for Column Chromatography:
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the column.
-
Elution: Elute the column with a non-polar solvent or a gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Spectroscopic Characterization
Comprehensive, experimentally-derived spectra for this compound are not widely available. This section provides the available experimental data and outlines the expected spectral characteristics based on the compound's structure, along with general methodologies for acquiring such data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹³C NMR Spectroscopy
Experimentally determined ¹³C NMR chemical shifts for this compound are available from the Human Metabolome Database.
Table 3: Experimental ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) |
| 14.1 |
| 123.6 |
| 124.7 |
| 125.1 |
| 127.2 |
| 127.3 |
| 127.8 |
| 128.0 |
| 128.8 |
| 130.6 |
| 139.1 |
| 140.2 |
| 145.7 |
General Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 75, 100, or 125 MHz). Use a standard pulse program with proton decoupling.
-
Data Processing: Process the resulting free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3.1.2. ¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the acenaphthylene ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting patterns will be complex due to spin-spin coupling between adjacent protons.
-
Methyl Protons: The protons of the methyl group are expected to appear as a singlet in the upfield region, likely between δ 2.3 and 2.7 ppm.
General Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent as for ¹³C NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Processing: Process the FID and reference the spectrum similarly to the ¹³C NMR.
3.2. Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are:[12][13]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ for the methyl group.
-
C=C Aromatic Ring Stretching: Several bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending (out-of-plane): Strong bands in the 900-675 cm⁻¹ region, the exact position of which can be indicative of the substitution pattern on the aromatic rings.
General Experimental Protocol for FTIR:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
A UV-Vis spectrum for this compound is not available. As a polycyclic aromatic hydrocarbon, it is expected to exhibit strong absorption in the UV region due to π-π* electronic transitions of the conjugated system.[14][15] The spectrum would likely show multiple absorption bands, with the λ(max) influenced by the extent of conjugation.
General Experimental Protocol for UV-Vis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
3.4. Mass Spectrometry (MS)
An experimental mass spectrum for this compound is not available. The expected features are:[16][17][18]
-
Molecular Ion Peak (M⁺•): A prominent peak at m/z = 166, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Fragmentation may involve the loss of a hydrogen atom to form a stable benzylic-type cation at m/z = 165. Further fragmentation of the ring system is also possible but would likely result in less intense peaks.
General Experimental Protocol for MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, most commonly electron ionization (EI) for this type of compound.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualizations
Diagram 1: Hypothetical Synthesis and Purification Workflow for this compound
A conceptual workflow for the synthesis and purification of this compound.
References
- 1. This compound | C13H10 | CID 42772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Khan Academy [khanacademy.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Spectroscopic Characterization of 1-Methylacenaphthylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-methylacenaphthylene. Due to the limited availability of specific experimental data in public databases, this document focuses on the theoretical spectroscopic properties based on the analysis of its structural features and comparison with analogous polycyclic aromatic hydrocarbons (PAHs). It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic acenaphthylene core with a methyl substituent. Its unique electronic and structural features are of interest in materials science and as a potential scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide details the expected spectroscopic data for this compound and provides general methodologies for their acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons, influenced by the ring current effect, will appear in the downfield region, typically between 7.0 and 8.5 ppm.[1][2] The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on the specific electronic environment and through-bond interactions with neighboring protons. The methyl protons are anticipated to resonate in the upfield region, likely between 2.0 and 3.0 ppm, as a singlet, due to the absence of adjacent protons.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. Aromatic carbons are expected to appear in the range of 120-150 ppm.[2] The quaternary carbons of the fused rings will likely show distinct chemical shifts within this region. The methyl carbon will resonate at a much higher field, typically between 15 and 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Aromatic C (quaternary) | - | 130 - 150 |
| Methyl CH₃ | 2.0 - 3.0 | 15 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C=C bonds within its aromatic structure. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching of the C=C bonds within the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings will appear in the fingerprint region, below 900 cm⁻¹, and are often diagnostic of the substitution pattern. The methyl group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Aromatic C-H Bend | < 900 |
| Methyl C-H Stretch | 2850 - 2960 |
| Methyl C-H Bend | 1375, 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like PAHs.
This compound is expected to exhibit strong UV absorption due to its extended π-conjugated system. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. For acenaphthylene and its derivatives, complex absorption patterns are expected in the UV region, typically between 200 and 400 nm.[3]
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max Range (nm) |
| π → π* | 200 - 400 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Perform a background scan to subtract the contribution of the atmosphere (CO₂ and H₂O).
-
Data Acquisition: Place the sample in the beam path and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) can be analyzed to identify the characteristic absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max for optimal accuracy.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding absorbance values.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental protocols required for their determination. While specific experimental data remains to be published, the predicted data serves as a valuable reference for researchers working with this compound. The outlined methodologies for NMR, IR, and UV-Vis spectroscopy represent standard practices that will enable the reliable characterization of this compound, ensuring its identity and purity for applications in scientific research and drug development.
References
An In-depth Technical Guide on the Electronic and Photophysical Properties of 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acenaphthylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered interest due to their unique electronic structure and potential applications as organic semiconductors, fluorescent probes, and as building blocks for more complex molecular systems. The introduction of a methyl group to the acenaphthylene core, forming 1-Methylacenaphthylene, is expected to modulate its electronic and photophysical properties through inductive and hyperconjugative effects. Understanding these properties is crucial for its potential utilization in various fields, including as a scaffold in the design of novel therapeutic agents. Acenaphthene derivatives have been explored for their potential antitumor activities.
Electronic Properties
Detailed experimental or computational data on the electronic properties, such as ionization potential, electron affinity, and HOMO-LUMO gap, of this compound are not available in the current body of scientific literature. For related acenaphthylene derivatives, the electronic properties are known to be influenced by the nature and position of substituents.
Inference from Related Compounds:
-
Acenaphthene: The parent compound, acenaphthene, has been studied more extensively. Its electronic properties are characteristic of a polycyclic aromatic hydrocarbon with a well-defined HOMO-LUMO gap that governs its absorption and emission characteristics.
-
Substituted Acenaphthylenes: The introduction of substituents onto the acenaphthylene ring can significantly alter the energy levels of the frontier molecular orbitals. Electron-donating groups, such as a methyl group, are generally expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Further Research Required:
To fully understand the electronic properties of this compound, the following experimental and computational studies are necessary:
-
Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Photoelectron Spectroscopy: To directly measure the ionization potential.
-
Density Functional Theory (DFT) Calculations: To computationally model the electronic structure and predict the HOMO-LUMO gap and other electronic parameters.
Photophysical Properties
Specific quantitative data on the photophysical properties of this compound, including absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes, are currently not documented in published research.
Inference from Related Compounds:
-
Acenaphthene: Acenaphthene exhibits characteristic UV-Vis absorption and fluorescence spectra. Its fluorescence is typically in the ultraviolet to blue region of the electromagnetic spectrum.
-
Methyl-substituted PAHs: In general, the introduction of a methyl group to a PAH scaffold can cause a slight bathochromic (red) shift in the absorption and emission spectra. The effect on the quantum yield and lifetime can be more complex and is dependent on how the methyl group influences non-radiative decay pathways.
Table 1: Anticipated Photophysical Properties of this compound (Based on General Trends for Methyl-Substituted PAHs)
| Property | Expected Value/Trend |
| Absorption Maximum (λabs) | Expected in the UV-A region, potentially slightly red-shifted compared to acenaphthylene. |
| Emission Maximum (λem) | Expected in the near-UV to blue region, likely red-shifted compared to acenaphthene. |
| Molar Extinction Coefficient (ε) | Expected to be in the range of 103 - 104 M-1cm-1 for the principal absorption bands. |
| Fluorescence Quantum Yield (ΦF) | Highly dependent on the molecular rigidity and solvent. Could be comparable to or slightly different from acenaphthene. |
| Excited-State Lifetime (τ) | Expected to be in the nanosecond timescale for the singlet excited state. |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and photophysical characterization of this compound are not available in the peer-reviewed literature. The following sections outline general methodologies that could be adapted for this purpose.
Synthesis of this compound
A potential synthetic route to this compound could involve the methylation of acenaphthene or a derivative. A generalized workflow is proposed below.
Workflow for a Potential Synthesis:
Navigating the Thermal Landscape of 1-Methylacenaphthylene: A Technical Overview
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the thermal stability and decomposition profile of 1-Methylacenaphthylene. Understanding these characteristics is paramount for ensuring the safety, efficacy, and stability of pharmaceutical compounds and materials. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and data presentation formats used to characterize the thermal properties of such molecules.
Introduction to Thermal Stability and Decomposition
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The decomposition profile of a compound provides detailed information about the temperatures at which it breaks down, the rate of decomposition, and the nature of the resulting products. These parameters are critical in determining a compound's shelf-life, processing conditions, and potential hazards.
The primary techniques employed for these analyses are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4] TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures and the presence of volatile components.[1][4][5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[2][3][6][7]
Quantitative Thermal Analysis Data
Should experimental data for this compound be generated, it would be summarized in a format similar to the tables below. These tables are designed for clarity and ease of comparison.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Units | Conditions |
| Onset of Decomposition (Tonset) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Residual Mass at 800 °C | Data not available | % | Inert Atmosphere (e.g., N2) |
| Onset of Decomposition (Tonset) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |
| Temperature at 5% Mass Loss (T5%) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |
| Temperature at 10% Mass Loss (T10%) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | °C | Oxidative Atmosphere (e.g., Air) |
| Residual Mass at 800 °C | Data not available | % | Oxidative Atmosphere (e.g., Air) |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Units | Conditions |
| Melting Point (Tm) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Enthalpy of Fusion (ΔHf) | Data not available | J/g | Inert Atmosphere (e.g., N2) |
| Glass Transition Temperature (Tg) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Crystallization Temperature (Tc) | Data not available | °C | Inert Atmosphere (e.g., N2) |
| Enthalpy of Crystallization (ΔHc) | Data not available | J/g | Inert Atmosphere (e.g., N2) |
| Decomposition Exotherm/Endotherm | Data not available | °C | Inert Atmosphere (e.g., N2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for TGA and DSC analysis that would be adapted for this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A precise amount of this compound (typically 5-10 mg) is weighed into a ceramic or platinum pan.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate are determined from the resulting TGA curve and its derivative (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a purge of inert gas, such as nitrogen, to prevent oxidation.
-
Temperature Program: A heat-cool-heat cycle is typically employed. For example, the sample is heated from ambient temperature to a temperature above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified. The temperatures and enthalpy changes of these transitions are calculated from the DSC thermogram.
Visualizing Thermal Decomposition
Diagrams are essential for illustrating complex processes. The following examples demonstrate how Graphviz can be used to visualize experimental workflows and hypothetical decomposition pathways.
Conclusion
References
- 1. mt.com [mt.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analyzer , TGA Thermal Gravity Analysis | Henven [cn-henven.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-Methylacenaphthylene and its Analogs in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1-Methylacenaphthylene in common organic solvents. Extensive literature searches indicate a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview of the solubility of two closely related and structurally similar polycyclic aromatic hydrocarbons (PAHs): acenaphthene and acenaphthylene . The provided data, presented in detailed tables, serves as a valuable proxy for estimating the solubility behavior of this compound. Furthermore, this guide outlines standard experimental protocols for solubility determination and includes a visual workflow to aid in experimental design.
Introduction: The Challenge of this compound Solubility Data
This compound is a methylated derivative of the polycyclic aromatic hydrocarbon acenaphthylene. As with many substituted PAHs, its physical properties, including solubility, are of significant interest in various fields, from materials science to environmental and pharmaceutical research. The addition of a methyl group to the acenaphthylene core is expected to alter its solubility characteristics compared to the parent compound due to changes in molecular weight, polarity, and crystal lattice energy.
Despite a thorough review of scientific databases and literature, specific quantitative solubility data for this compound in common organic solvents could not be located. This data gap necessitates the use of solubility information from structurally analogous compounds to infer its likely behavior. Acenaphthene and acenaphthylene, the hydrogenated and dehydrogenated parent structures, respectively, are the most relevant analogs for this purpose.
Quantitative Solubility Data for Acenaphthene and Acenaphthylene
The following tables summarize the experimentally determined mole fraction solubility of acenaphthene and acenaphthylene in a range of common organic solvents at various temperatures. This data provides a strong foundation for solvent selection and for estimating the solubility of this compound.
Table 1: Mole Fraction Solubility of Acenaphthylene in Various Solvents [1]
| Temperature (K) | Methylbenzene | 1-Butanol | 2-Propanol | Ethanol |
| 278.15 | 0.1855 | 0.0238 | 0.0120 | 0.0108 |
| 283.15 | 0.2213 | 0.0285 | 0.0146 | 0.0132 |
| 288.15 | 0.2625 | 0.0341 | 0.0177 | 0.0160 |
| 293.15 | 0.3098 | 0.0407 | 0.0215 | 0.0194 |
| 298.15 | 0.3641 | 0.0485 | 0.0260 | 0.0235 |
| 303.15 | 0.4263 | 0.0577 | 0.0315 | 0.0284 |
| 308.15 | 0.4975 | 0.0685 | 0.0381 | 0.0344 |
| 313.15 | 0.5788 | 0.0813 | 0.0460 | 0.0416 |
| 318.15 | 0.6715 | 0.0964 | 0.0556 | 0.0504 |
| 323.15 | 0.7770 | 0.1143 | 0.0671 | 0.0610 |
Table 2: Mole Fraction Solubility of Acenaphthene in Various Solvents [2]
| Temperature (K) | Benzene | 1,3-Dimethylbenzene | Acetone | 1-Propanol | Isobutanol |
| 283.15 | 0.1042 | 0.0985 | 0.0413 | 0.0147 | 0.0213 |
| 288.15 | 0.1235 | 0.1171 | 0.0494 | 0.0177 | 0.0256 |
| 293.15 | 0.1458 | 0.1386 | 0.0590 | 0.0212 | 0.0307 |
| 298.15 | 0.1716 | 0.1636 | 0.0702 | 0.0254 | 0.0368 |
| 303.15 | 0.2014 | 0.1926 | 0.0834 | 0.0303 | 0.0441 |
| 308.15 | 0.2358 | 0.2261 | 0.0988 | 0.0361 | 0.0526 |
| 313.15 | 0.2754 | 0.2649 | 0.1168 | 0.0429 | 0.0627 |
| 318.15 | 0.3209 | 0.3096 | 0.1378 | 0.0509 | 0.0746 |
| 323.15 | 0.3731 | 0.3611 | 0.1624 | 0.0603 | 0.0886 |
Qualitative solubility information indicates that acenaphthylene is very soluble in ethanol, ether, and benzene, and slightly soluble in chloroform.[3] Acenaphthene is soluble in hot alcohol and very soluble in benzene.[4][5]
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. The "shake-flask" method is a commonly employed and reliable technique for establishing thermodynamic solubility.
Materials and Apparatus
-
Solute: High-purity this compound (or analog)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
Experimental Procedure (Shake-Flask Method)
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the system reaches equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the liquid phase remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove all undissolved solid particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption on the filter membrane.
-
Quantification: Dilute the filtered solution to a known volume with an appropriate solvent. Analyze the concentration of the solute in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the experimental temperature. Express the solubility in desired units (e.g., g/L, mol/L, or mole fraction).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While direct experimental data on the solubility of this compound in common organic solvents is currently unavailable in the public domain, the data presented for the analogous compounds, acenaphthene and acenaphthylene, provides a robust starting point for researchers. The provided experimental protocols and workflow diagram offer a clear guide for determining the solubility of this compound or other compounds of interest. It is recommended that experimental verification of solubility be conducted for any critical applications. The data and methodologies outlined in this guide are intended to support the research and development efforts of scientists and professionals in relevant fields.
References
An In-Depth Technical Guide on the Discovery and Natural Occurrence of 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) characterized by an acenaphthylene core with a single methyl group substitution. While not as extensively studied as some parent PAHs, its presence in various environmental matrices and its potential toxicological relevance warrant a detailed understanding of its origins, both through chemical synthesis and natural formation processes. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, synthesis, and natural occurrence of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, designing analytical methods, and planning synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ | ChemSpider |
| Molecular Weight | 166.22 g/mol | ChemSpider |
| CAS Number | 58548-38-2 | PubChem |
| Appearance | Not specified (likely solid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| LogP (Octanol/Water) | 4.35 (Predicted) | ChemSpider |
Discovery and Synthesis
The precise historical details of the initial discovery of this compound are not well-documented in readily available literature, suggesting it was likely identified as one of many components in complex hydrocarbon mixtures before being specifically synthesized and characterized.
A modern synthetic protocol for this compound has been described in the supporting information for a study on the gas-phase formation of phenalene. This synthesis provides a reliable method for obtaining the compound for research purposes.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The general workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Grignard Reaction
-
To a solution of 1-acenaphthenone in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1-acenaphthenol.
Step 2: Dehydration
-
Dissolve the crude 1-methyl-1-acenaphthenol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC until the alcohol is fully converted.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford pure this compound.
Spectroscopic Data
The characterization of the synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.85 - 7.75 | m | - | Aromatic CH |
| 7.65 - 7.55 | m | - | Aromatic CH | |
| 7.50 - 7.40 | m | - | Aromatic CH | |
| 7.15 | s | - | Vinylic CH | |
| 2.60 | s | - | Methyl CH₃ | |
| ¹³C NMR | 141.5 | s | - | Quaternary C |
| 140.2 | s | - | Quaternary C | |
| 138.8 | s | - | Quaternary C | |
| 130.5 | d | - | Aromatic CH | |
| 128.7 | d | - | Aromatic CH | |
| 128.3 | d | - | Aromatic CH | |
| 127.9 | d | - | Aromatic CH | |
| 127.5 | d | - | Aromatic CH | |
| 125.4 | d | - | Aromatic CH | |
| 124.1 | d | - | Aromatic CH | |
| 120.9 | d | - | Vinylic CH | |
| 14.2 | q | - | Methyl CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Natural Occurrence
This compound, like other methylated PAHs, is not known to be biogenic. Its presence in the environment is primarily attributed to anthropogenic and natural combustion processes.
Sources of Formation
The formation of this compound is linked to the incomplete combustion of organic materials. The logical relationship of its likely sources is depicted below.
Caption: Formation pathways of this compound.
-
Coal Tar and Petroleum: Acenaphthylene and its derivatives are known constituents of coal tar and crude oil.[1][2][3][4] It is highly probable that this compound is present in these complex mixtures, formed during the geological processes that create fossil fuels and subsequent refining activities.
-
Combustion Products: Incomplete combustion of fossil fuels in engines and industrial furnaces, as well as the burning of biomass during forest fires, generates a wide array of PAHs, including methylated species.[1] While direct identification in these sources is not widely reported, its formation under such conditions is chemically plausible.
Isolation from Natural Sources
To date, a specific, detailed protocol for the isolation of this compound from a natural source has not been published. However, general methods for the extraction and fractionation of PAHs from environmental matrices can be adapted for its targeted isolation.
General Experimental Protocol for Isolation from Coal Tar or Crude Oil:
-
Solvent Extraction: Extract the raw material (e.g., coal tar pitch or a heavy crude oil fraction) with a suitable organic solvent such as toluene or dichloromethane to dissolve the organic components.
-
Fractionation:
-
Liquid Chromatography: Employ column chromatography using silica gel or alumina as the stationary phase. A gradient elution with solvents of increasing polarity (e.g., from hexane to dichloromethane) will separate the complex mixture into fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For finer separation, preparative HPLC with a non-polar stationary phase (e.g., C18) and a mobile phase of acetonitrile and water can be used to isolate specific methylated PAH fractions.
-
-
Analysis and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the collected fractions by GC-MS. The retention time and mass spectrum of this compound (m/z 166 for the molecular ion) can be compared to a synthesized standard for positive identification.
-
NMR Spectroscopy: Once a sufficiently pure fraction is obtained, ¹H and ¹³C NMR spectroscopy can be used for definitive structural confirmation.
-
Conclusion
This compound represents a specific methylated polycyclic aromatic hydrocarbon with established synthetic routes and physicochemical properties. While its direct discovery is not historically prominent, its formation as a product of incomplete combustion and its likely presence in complex hydrocarbon mixtures such as coal tar and petroleum are well-supported by the broader understanding of PAH chemistry. The provided synthetic and analytical methodologies offer a robust framework for researchers to produce, isolate, and study this compound, which is crucial for a more complete assessment of its environmental impact and toxicological profile. Further research is warranted to definitively quantify its presence in various environmental compartments and to elucidate its biological activities.
References
- 1. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Coal Tar | CASSEN Testing Labs [cassen.ca]
- 3. agilent.com [agilent.com]
- 4. eurofinsus.com [eurofinsus.com]
Health and Safety Considerations for Handling 1-Methylacenaphthylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Methylacenaphthylene
This compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest in various fields of research, including materials science and drug development. Due to the general classification of many PAHs as potentially carcinogenic, it is crucial to handle this compound with a high degree of caution. This guide outlines the known properties, potential hazards, and recommended safety procedures for its handling in a laboratory setting.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and for implementing appropriate storage and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ | |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Not specified; likely a solid | |
| Boiling Point | 563.74 K (calculated) | [2] |
| Melting Point | Not specified | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.714 (calculated) | [2] |
| Water Solubility (log10WS) | -4.55 (calculated) | [2] |
Toxicological Data (Inferred from Structurally Similar Compounds)
As specific toxicological data for this compound is unavailable, the following table summarizes data for the related compounds 1-methylnaphthalene and acenaphthylene to provide an indication of potential hazards. It is important to treat this compound as having at least a similar hazard profile.
| Compound | Hazard Statements | Toxicological Data (LD50/LC50) | Reference |
| 1-Methylnaphthalene | Harmful if swallowed. Irritating to eyes, respiratory system and skin. Toxic to aquatic life with long lasting effects. | Oral LD50 (Rat): 1840 mg/kg | [3] |
| Acenaphthylene | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Not specified in the provided search results. |
Note: The absence of data does not mean the absence of hazard. Given its classification as a PAH, this compound should be handled as a potential carcinogen.
Hazard Identification and Risk Assessment
Based on the data from related compounds and the general properties of PAHs, the primary hazards associated with this compound are:
-
Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Likely to be toxic to aquatic life.
A thorough risk assessment should be conducted before any experiment involving this compound. This assessment should consider the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling potentially hazardous chemicals, particularly PAHs and suspect carcinogens.
Engineering Controls
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
References
Initial Reactivity Studies of the 1-Methylacenaphthylene Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted reactivity of the 1-methylacenaphthylene core. Due to a notable scarcity of specific literature on this particular substituted acenaphthylene, this document extrapolates from the known chemical behavior of the parent acenaphthylene molecule and related methylated polycyclic aromatic hydrocarbons (PAHs). The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into potential synthetic pathways and chemical transformations.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ | PubChem |
| Molecular Weight | 166.22 g/mol | PubChem |
| logP (Octanol/Water Partition Coefficient) | 3.714 | Crippen Calculated Property |
| Normal Boiling Point | 563.74 K | Joback Calculated Property |
| CAS Number | 58548-38-2 | PubChem |
Synthesis of the this compound Core
A definitive, optimized synthesis for this compound is not prominently described in the literature. However, general methods for the synthesis of substituted acenaphthylenes suggest plausible routes. A common approach involves the Wittig reaction, a powerful method for forming carbon-carbon double bonds.
Proposed Synthetic Pathway via Wittig Reaction
A potential synthesis could involve the reaction of a suitable phosphonium ylide with a ketone precursor.
Caption: Proposed Wittig reaction synthesis of this compound.
General Experimental Protocol for Wittig Reaction
-
Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0°C) to generate the ylide.
-
Reaction with Ketone: A solution of acenaphthenone in the same solvent is added to the ylide suspension. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a proton source (e.g., water). The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Predicted Reactivity of the this compound Core
The reactivity of this compound is governed by the interplay of the electron-rich acenaphthylene core and the activating, ortho-, para-directing methyl group.
Electrophilic Aromatic Substitution
The acenaphthylene ring system is susceptible to electrophilic attack. The methyl group, being an electron-donating group, is expected to activate the ring towards substitution and direct incoming electrophiles to the ortho and para positions.
Caption: General mechanism for electrophilic aromatic substitution.
Expected Regioselectivity: The most likely positions for electrophilic attack are C3, C5, and C8. The precise distribution of products would depend on the nature of the electrophile and the reaction conditions.
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-1-methylacenaphthylenes |
| Halogenation | Br₂, FeBr₃ | Bromo-1-methylacenaphthylenes |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-1-methylacenaphthylenes |
Cycloaddition Reactions
The double bond in the five-membered ring of acenaphthylene can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example.
Caption: General Diels-Alder reaction of this compound.
General Experimental Protocol for Diels-Alder Reaction:
-
Reactant Mixture: this compound and a suitable dienophile (e.g., maleic anhydride) are dissolved in an inert solvent with a high boiling point (e.g., xylene).
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Isolation of Product: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Oxidation Reactions
The acenaphthylene core is susceptible to oxidation, particularly at the double bond of the five-membered ring.
Caption: General oxidation of the this compound core.
Typical Oxidation Conditions and Products for Acenaphthylene:
| Oxidizing Agent | Conditions | Major Product(s) |
| Potassium Permanganate (KMnO₄) | Hot, acidic | Naphthalic anhydride |
| Ozone (O₃) | Followed by reductive workup | 1,8-Naphthaldehyde |
The methyl group in this compound is also a potential site for oxidation, which could lead to the corresponding carboxylic acid or aldehyde under controlled conditions.
Reactions of the Methyl Group
The methyl substituent on the acenaphthylene core can also undergo characteristic reactions.
-
Free Radical Halogenation: Under UV light or with a radical initiator, the methyl group can be halogenated (e.g., with N-bromosuccinimide) to yield 1-(bromomethyl)acenaphthylene. This product is a valuable intermediate for further functionalization.
-
Oxidation: As mentioned, the methyl group can be oxidized to a formyl or carboxyl group, providing a route to other derivatives.
Experimental Workflow
The synthesis and study of this compound and its derivatives would follow a standard workflow in organic chemistry.
Caption: A typical experimental workflow for synthesis and reactivity studies.
Conclusion and Future Directions
The this compound core represents an intriguing yet underexplored scaffold. Based on fundamental principles of organic chemistry, it is predicted to undergo a range of transformations including electrophilic substitution, cycloaddition, and oxidation. The methyl group provides an additional handle for functionalization.
For researchers in drug development, the lipophilic nature of this core, combined with the potential for diverse functionalization, makes it a candidate for inclusion in novel therapeutic agents. Further experimental investigation is warranted to validate the predicted reactivity and to explore the biological activities of its derivatives. This guide serves as a starting point for such endeavors, providing a theoretical framework to inform experimental design.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methylacenaphthylene from Acenaphthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 1-Methylacenaphthylene, a valuable polycyclic aromatic hydrocarbon (PAH) for various research applications, starting from the readily available precursor, acenaphthene. The described synthetic route involves three key transformations: selective benzylic bromination of acenaphthene to yield 1-bromoacenaphthene, subsequent formation of a Grignard reagent followed by methylation to produce 1-methylacenaphthene, and a final dehydrogenation step to afford the target compound, this compound. This protocol includes detailed experimental procedures, characterization data for the intermediates and the final product, and visual representations of the reaction pathway and experimental workflow.
Introduction
Acenaphthylene and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position can significantly alter the electronic and steric properties of the parent molecule, making this compound an interesting candidate for further functionalization and incorporation into larger molecular frameworks. This application note outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound from acenaphthene.
Reaction Pathway
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromoacenaphthene
This procedure utilizes a radical-initiated benzylic bromination of acenaphthene.
Materials:
-
Acenaphthene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl4)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acenaphthene and carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromoacenaphthene as a solid.
Characterization Data for 1-Bromoacenaphthene:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.30 (m, 6H, Ar-H), 6.15 (dd, J = 6.8, 2.8 Hz, 1H, -CHBr), 3.90-3.70 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.2, 140.5, 139.8, 130.1, 128.9, 128.5, 127.8, 124.2, 120.9, 120.0, 51.5, 34.8.
Step 2: Synthesis of 1-Methylacenaphthene
This step involves the formation of a Grignard reagent from 1-bromoacenaphthene and its subsequent reaction with a methylating agent.
Materials:
-
1-Bromoacenaphthene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)
-
Iodine (a small crystal)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask, followed by a small crystal of iodine.
-
Slowly add a solution of 1-bromoacenaphthene in anhydrous THF to the magnesium suspension. The reaction should be initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate to the Grignard reagent solution while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 1-methylacenaphthene.
Characterization Data for 1-Methylacenaphthene:
-
Appearance: Colorless oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.20 (m, 6H, Ar-H), 3.65 (q, J = 7.2 Hz, 1H, -CH(CH₃)-), 3.40-3.20 (m, 2H, -CH₂-), 1.55 (d, J = 7.2 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.9, 145.2, 140.1, 128.8, 128.2, 127.5, 122.5, 119.8, 119.5, 42.1, 30.5, 20.8.
Step 3: Synthesis of this compound
The final step is the dehydrogenation of 1-methylacenaphthene to introduce a double bond.
Materials:
-
1-Methylacenaphthene (1.0 eq)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 eq)
-
Benzene or Toluene
Procedure:
-
In a round-bottom flask, dissolve 1-methylacenaphthene in benzene or toluene.
-
Add DDQ to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 1-Bromoacenaphthene | C₁₂H₉Br | 233.11 | White to off-white solid | 70-80 |
| 1-Methylacenaphthene | C₁₃H₁₂ | 168.24 | Colorless oil or solid | 60-70 |
| This compound | C₁₃H₁₀ | 166.22 | Yellow solid | 80-90 |
Characterization of this compound
-
Appearance: Yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.30 (m, 6H, Ar-H), 7.10 (q, J = 1.5 Hz, 1H, =CH-), 2.70 (d, J = 1.5 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 140.2, 138.9, 130.5, 129.8, 128.3, 127.9, 127.2, 125.1, 124.8, 123.5, 118.9, 14.2.
-
Mass Spectrometry (EI): m/z 166 (M⁺).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.
-
N-Bromosuccinimide is a lachrymator and irritant.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.
-
Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme caution.
-
DDQ is toxic and an irritant. Avoid inhalation and contact with skin.
-
Benzene is a known carcinogen. Toluene is a less toxic alternative.
Application Notes and Protocols: Dehydrogenation of 1-Methylacenaphthene to 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for the dehydrogenation of 1-methylacenaphthene to synthesize 1-methylacenaphthylene. Due to a lack of specific literature exclusively detailing this reaction, the protocols provided are based on established methods for the dehydrogenation of the parent compound, acenaphthene, and other analogous polycyclic aromatic hydrocarbons. These notes offer a robust starting point for researchers to develop a specific and optimized procedure. The primary method described is catalytic dehydrogenation using a heterogeneous catalyst, a widely employed and effective technique for such transformations.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis is crucial for the exploration of novel derivatives and their potential applications. A common and effective method for the synthesis of such unsaturated cyclic compounds is the dehydrogenation of their saturated or partially saturated precursors. In this case, this compound can be prepared by the dehydrogenation of 1-methylacenaphthene. This process typically involves the removal of two hydrogen atoms from the five-membered ring of the 1-methylacenaphthene molecule, leading to the formation of a double bond and the desired product.
Catalytic dehydrogenation is a well-established and efficient method for this type of transformation. The choice of catalyst, solvent, and reaction conditions (temperature, pressure, and reaction time) are critical parameters that influence the reaction's yield and selectivity. Common catalysts for such reactions include platinum or palladium supported on carbon or alumina.
Key Concepts and Reaction Scheme
The dehydrogenation of 1-methylacenaphthene to this compound is an oxidation reaction that can be represented by the following general scheme:
This reaction is typically endothermic and is therefore favored at higher temperatures. The choice of catalyst is crucial in lowering the activation energy and allowing the reaction to proceed at a reasonable rate and temperature.
Quantitative Data from Analogous Reactions
| Substrate | Catalyst | Solvent/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Acenaphthene | 10% Pd/C | p-Cymene | 190 | 8 | >90 | Acenaphthylene |
| Acenaphthene | 5% Pt/Al2O3 | Vapor Phase | 450-500 | - | ~95 | Acenaphthylene |
| Tetralin | 10% Pd/C | None (Neat) | 200 | 5 | >90 | Naphthalene |
| Methylcyclohexane | Pt-Ir/Mg-Al oxide | Vapor Phase | 350-450 | - | High Conversion | Toluene |
Experimental Protocol: Catalytic Dehydrogenation of 1-Methylacenaphthene
This protocol is a general guideline and may require optimization for the specific substrate and desired scale.
Materials:
-
1-Methylacenaphthene
-
10% Palladium on activated carbon (10% Pd/C)
-
High-boiling point solvent (e.g., p-cymene, decalin, or diphenyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
-
Instrumentation for analysis (GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 1-methylacenaphthene (1 equivalent).
-
Add a high-boiling point solvent (e.g., p-cymene) in a quantity sufficient to ensure good stirring (approximately 10-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate.
-
-
Inert Atmosphere:
-
Flush the reaction system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the reflux temperature of the chosen solvent (for p-cymene, this is approximately 177°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
-
Continue heating at reflux until the reaction is complete (typically 4-24 hours, depending on the substrate and catalyst activity).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable low-boiling point organic solvent (e.g., dichloromethane or ethyl acetate) to reduce viscosity.
-
Remove the catalyst by filtration through a pad of Celite or a similar filter aid. Wash the filter cake with the same solvent to recover any adsorbed product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to afford pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
-
Diagram of Experimental Workflow
The following diagram illustrates the general workflow for the catalytic dehydrogenation of 1-methylacenaphthene.
Application Notes and Protocols for the Polymerization of 1-Methylacenaphthylene for Conductive Polymers
Introduction
The synthesis of intrinsically conductive polymers is a significant area of research in materials science, with potential applications in electronics, sensors, and energy storage. Polyacenaphthylene and its derivatives are of interest due to their potential for high thermal stability and conductivity upon doping. This document aims to provide detailed application notes and protocols for the polymerization of 1-methylacenaphthylene to produce conductive polymers. However, a comprehensive search of the scientific literature and patent databases did not yield specific experimental protocols, quantitative conductivity data, or detailed characterization for the polymerization of this compound for this purpose.
The information presented herein is based on general principles of polymerization of related acenaphthylene derivatives and common techniques for the synthesis and characterization of conductive polymers. These notes are intended to serve as a foundational guide for researchers to develop specific experimental procedures for this compound.
Theoretical Background
The polymerization of vinyl monomers like this compound can theoretically proceed through several mechanisms, including cationic, radical, and electrochemical polymerization. The choice of method will significantly influence the polymer's properties, such as molecular weight, polydispersity, and ultimately, its electrical conductivity after doping.
-
Cationic Polymerization: This method is often suitable for monomers with electron-donating groups that can stabilize a carbocationic intermediate. The methyl group in this compound is weakly electron-donating, suggesting that cationic polymerization could be a viable route.
-
Radical Polymerization: This is a versatile method applicable to a wide range of vinyl monomers. The stability of the resulting radical will influence the polymerization's success.
-
Electrochemical Polymerization: This technique allows for the direct deposition of a conductive polymer film on an electrode surface. The monomer is oxidized or reduced at the electrode to form radical ions that then polymerize.
To achieve significant conductivity, the resulting poly(this compound) will likely require doping with an oxidizing or reducing agent to introduce charge carriers (polarons and bipolarons) into the polymer backbone.
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the polymerization of this compound. It is crucial to note that these are starting points and will require optimization.
Synthesis of this compound Monomer
Cationic Polymerization of this compound (Proposed)
This protocol is adapted from general procedures for the cationic polymerization of vinyl monomers.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolve a known amount of this compound in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) in an appropriate bath.
-
Slowly add a calculated amount of BF₃·OEt₂ initiator via syringe. The monomer-to-initiator ratio will influence the molecular weight of the polymer.
-
Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.
Radical Polymerization of this compound (Proposed)
This protocol is based on standard free-radical polymerization techniques.
Materials:
-
This compound (monomer)
-
Anhydrous toluene or benzene (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound and the radical initiator (e.g., AIBN) in the chosen solvent in a reaction vessel equipped with a condenser and a nitrogen/argon inlet.
-
De-gas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).
-
Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.
Doping of Poly(this compound) for Conductivity
Materials:
-
Poly(this compound)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Doping agent (e.g., iodine (I₂), ferric chloride (FeCl₃))
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the synthesized poly(this compound) in the appropriate anhydrous solvent under an inert atmosphere.
-
Prepare a solution of the doping agent in the same solvent.
-
Slowly add the dopant solution to the polymer solution with stirring. The color of the solution is expected to change, indicating the formation of charge-transfer complexes.
-
Stir the mixture for a specified time (e.g., 1-12 hours) to ensure complete doping.
-
The doped polymer can be isolated by solvent evaporation or precipitation in a suitable non-solvent.
-
Wash the doped polymer with a solvent that dissolves the excess dopant but not the doped polymer, and then dry under vacuum.
Characterization of Poly(this compound)
Table 1: Proposed Characterization Techniques and Expected Information
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Confirmation of polymer structure, estimation of monomer conversion. ¹³C NMR: Detailed information on polymer microstructure and tacticity. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization by the disappearance of the vinyl C=C stretching vibration. |
| Thermal Gravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is crystalline. |
| Four-Point Probe or Van der Pauw Method | Measurement of the electrical conductivity of the doped polymer films. |
Visualizations
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the cationic polymerization of this compound.
Experimental Workflow
Caption: General workflow for synthesis and characterization of conductive poly(this compound).
Data Presentation
As no specific quantitative data for the polymerization of this compound or the conductivity of its polymer were found, the following tables are templates that researchers can use to structure their experimental results.
Table 2: Hypothetical Polymerization Results for Poly(this compound)
| Entry | Polymerization Method | Initiator | [Monomer]:[Initiator] | Time (h) | Temp (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Cationic | BF₃·OEt₂ | 100:1 | 6 | 0 | - | - | - |
| 2 | Cationic | BF₃·OEt₂ | 200:1 | 6 | 0 | - | - | - |
| 3 | Radical | AIBN | 100:1 | 12 | 70 | - | - | - |
| 4 | Radical | AIBN | 200:1 | 12 | 70 | - | - | - |
Table 3: Hypothetical Conductivity Data for Doped Poly(this compound)
| Polymer Entry (from Table 2) | Dopant | Dopant Conc. (mol%) | Film Thickness (µm) | Conductivity (S/cm) |
| 1 | I₂ | 5 | - | - |
| 1 | I₂ | 10 | - | - |
| 3 | FeCl₃ | 5 | - | - |
| 3 | FeCl₃ | 10 | - | - |
Conclusion and Future Work
The development of conductive polymers from novel monomers like this compound holds promise for new materials with unique properties. The protocols and frameworks provided in these application notes offer a starting point for the systematic investigation of its polymerization and electrical properties. Future research should focus on the successful synthesis of the this compound monomer, followed by a detailed study of its polymerization using various techniques. Subsequent work should involve a thorough investigation of different doping agents and their effect on the electrical conductivity of the resulting polymer. The relationship between polymer structure, molecular weight, and conductivity will be a key area of exploration.
Application Notes and Protocols for the Copolymerization of Acenaphthylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenaphthylene and its derivatives, such as 1-methylacenaphthylene, are intriguing monomers for copolymerization due to their rigid, condensed ring structure. The incorporation of these units into polymer chains can significantly modify the properties of the resulting materials, in particular enhancing their thermal stability. While specific data on the copolymerization of this compound is limited in the available literature, extensive research on the copolymerization of the parent monomer, acenaphthylene, provides a strong foundation and a predictive framework for its derivatives.
These notes detail the copolymerization of acenaphthylene with common monomers like styrene and methyl methacrylate (MMA), offering protocols and quantitative data that can serve as a valuable starting point for the investigation of this compound copolymers. The structural similarity between acenaphthylene and this compound suggests that their copolymerization behaviors will be comparable, with the methyl group likely introducing subtle changes to reactivity and polymer properties.
Copolymerization of Acenaphthylene with Styrene
The copolymerization of acenaphthylene (M1) with styrene (M2) has been shown to produce copolymers with elevated softening points compared to polystyrene, making them attractive for applications requiring higher thermal resistance.[1]
Quantitative Data
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Key Findings | Reference |
| Acenaphthylene | Styrene | 4.7 | - | Radical initiation | - | [2] |
| Acenaphthylene | Styrene | - | - | Mass polymerization (benzoyl peroxide) | Produced low-molecular-weight copolymers. | |
| Acenaphthylene | Styrene | - | - | Thermal polymerization (no catalyst) | Resulted in slightly higher viscosities than mass polymerization. | |
| Acenaphthylene | Styrene | - | - | Emulsion polymerization (redox catalyst) | Gave excellent yields and high viscosities. |
Note: A specific value for r2 was not provided in the search result, but the high r1 value suggests acenaphthylene is significantly more reactive than styrene in this pairing.
Experimental Protocols
1. Mass Polymerization of Acenaphthylene and Styrene
-
Materials:
-
Procedure:
-
Prepare a mixture of acenaphthylene and styrene monomers in the desired molar ratio.
-
Add 1% benzoyl peroxide to the monomer mixture.
-
Heat the mixture at 92°C to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Isolate the copolymer by precipitation in a non-solvent (e.g., methanol) and dry under vacuum.
-
2. Emulsion Polymerization of Acenaphthylene and Styrene
-
Materials:
-
Acenaphthylene
-
Styrene
-
Redox catalyst system (e.g., potassium persulfate and a reducing agent)
-
Emulsifier (e.g., soap)
-
Water (deionized)
-
-
Procedure:
-
Prepare an aqueous solution of the emulsifier.
-
Disperse the monomer mixture (acenaphthylene and styrene) in the aqueous phase to form an emulsion.
-
Add the components of the redox catalyst system to the emulsion.
-
Maintain the reaction at 30°C with continuous agitation.
-
Monitor the polymerization progress.
-
Coagulate the latex, wash the resulting copolymer, and dry.
-
Copolymerization of Acenaphthylene with Methyl Methacrylate (MMA)
The radical copolymerization of acenaphthylene (M1) with methyl methacrylate (M2) has been studied, and the reactivity ratios have been determined.[2][3][4]
Quantitative Data
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Key Findings | Reference |
| Acenaphthylene | Methyl Methacrylate | 1.05 | 0.38 | Radical initiation (AIBN) in toluene solution at 60°C | Homopolymerization of MMA is nearly twice that of acenaphthylene. | [2] |
| Acenaphthylene | Methyl Methacrylate | - | - | Radical initiation (AIBN) | Acenaphthylene is four times as reactive as MMA toward the initiating radical from AIBN. | [3][4] |
Experimental Protocol
Radical Copolymerization of Acenaphthylene and Methyl Methacrylate[2]
-
Materials:
-
Acenaphthylene (twice recrystallized from methanol, m.p. 93°C)
-
Methyl Methacrylate (inhibitor removed, dried, and distilled under reduced pressure)
-
Azoisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
-
Procedure:
-
Prepare solutions of acenaphthylene, methyl methacrylate, and AIBN in toluene in separate reaction vessels at various monomer feed ratios.
-
Maintain the reaction temperature at 60°C.
-
Allow the polymerization to proceed to a low conversion (around 6%) to ensure the monomer feed ratio remains relatively constant.
-
Terminate the polymerization by cooling the reaction mixture.
-
Isolate the copolymer by precipitation in a non-solvent (e.g., methanol).
-
Dry the copolymer under vacuum.
-
Determine the copolymer composition using a suitable analytical technique, such as refractive index measurements.[2]
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for the polymerization techniques described.
Caption: Workflow for Mass Copolymerization.
Caption: Workflow for Emulsion Copolymerization.
Caption: Workflow for Solution Copolymerization.
Conclusion and Future Directions
The provided data and protocols for the copolymerization of acenaphthylene with styrene and methyl methacrylate offer a solid starting point for researchers interested in the copolymerization of this compound. It is anticipated that this compound will also readily copolymerize with these and other monomers via radical polymerization techniques. The methyl substituent may influence the reactivity ratios due to steric and electronic effects, and it is also expected to affect the thermal and mechanical properties of the resulting copolymers.
For drug development professionals, the incorporation of rigid, bulky groups like this compound into biocompatible polymers could lead to novel materials with tailored degradation rates, drug loading capacities, and mechanical properties for use in drug delivery systems and medical devices. Further research should focus on determining the reactivity ratios of this compound with various comonomers and characterizing the physicochemical and biological properties of the resulting copolymers.
References
Application Notes and Protocols for the Evaluation of Novel Materials in Organic Light-Emitting Diodes (OLEDs), Featuring 1-Methylacenaphthylene as a Candidate Material
Audience: Researchers, scientists, and drug development professionals exploring new materials for advanced electronic applications.
Introduction: Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, prized for their high contrast, energy efficiency, and design flexibility.[1][2] The performance of an OLED is intrinsically linked to the organic materials used within its emissive and charge-transport layers.[3][4] The discovery and development of novel organic semiconductors are therefore critical for advancing OLED technology.
Part 1: Material Synthesis and Characterization
Before a new material can be incorporated into an OLED, its fundamental photophysical, electrochemical, and thermal properties must be thoroughly characterized.
Synthesis of a 1-Methylacenaphthylene Derivative
For use in vacuum-deposited OLEDs, the core this compound molecule would likely need to be functionalized to enhance its thermal stability, processability, and charge-transporting properties. A common strategy is to attach bulky, rigid side groups. Below is a hypothetical synthesis protocol for a derivative designed to improve these characteristics.
Protocol 1: Synthesis of a Hypothetical this compound Derivative
-
Starting Material: this compound.
-
Bromination: The this compound core is first brominated at a suitable position to allow for subsequent cross-coupling reactions. This is typically achieved using N-Bromosuccinimide (NBS) in a chlorinated solvent.
-
Suzuki Cross-Coupling: The brominated intermediate is then reacted with an appropriate boronic acid, such as 9-phenyl-9H-carbazole-3-boronic acid, via a Suzuki cross-coupling reaction. This step is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and a solvent mixture like toluene and water.
-
Purification: The final product is purified through column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED fabrication.
Photophysical and Electrochemical Characterization
The following table summarizes the key properties that must be measured for a new material, with hypothetical data for our candidate, "this compound Derivative 1" (MAD-1).
| Property | Measurement Technique | Hypothetical Value for MAD-1 | Significance in OLEDs |
| Absorption (λₘₐₓ) | UV-Vis Spectroscopy | 350 nm | Indicates the wavelengths of light the material absorbs. |
| Photoluminescence (PL) | Fluorescence Spectroscopy | 450 nm (Blue) | The peak emission wavelength determines the color of light produced. |
| PL Quantum Yield (Φ) | Integrating Sphere | 85% | The efficiency of the material in converting absorbed light into emitted light. |
| HOMO Level | Cyclic Voltammetry (CV) | -5.4 eV | Highest Occupied Molecular Orbital; relates to the efficiency of hole injection. |
| LUMO Level | CV and Optical Bandgap | -2.5 eV | Lowest Unoccupied Molecular Orbital; relates to the efficiency of electron injection. |
| Triplet Energy (Eₜ) | Phosphorescence at 77K | 2.7 eV | Crucial for phosphorescent OLEDs; the host's Eₜ must be higher than the dopant's to prevent energy back-transfer. |
| Glass Transition (T₉) | DSC | 125 °C | A high T₉ indicates good morphological stability of the thin film, leading to a longer device lifetime. |
| Decomposition (Tₔ) | TGA | 410 °C | A high Tₔ is necessary for the material to withstand the high temperatures of the vacuum deposition process. |
Part 2: OLED Device Fabrication and Testing
Once the material is characterized, it can be incorporated into an OLED to evaluate its performance in a device setting.
OLED Fabrication Workflow
The fabrication of a multilayer OLED is a sequential process involving the deposition of several organic and inorganic layers onto a transparent conductive substrate.
Experimental Protocol for OLED Fabrication
Protocol 2: Fabrication of a Multilayer OLED
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by sonication in deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The organic and inorganic layers are deposited in the following sequence:
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): 40 nm of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 20 nm of the host material (MAD-1) doped with a suitable phosphorescent emitter (e.g., 10 wt% of Ir(ppy)₃ for green emission).
-
Electron Transport Layer (ETL): 30 nm of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
Encapsulation: The fabricated devices are encapsulated inside a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
Part 3: Device Performance and Energy Level Analysis
Performance Metrics
The performance of the fabricated OLEDs is evaluated by measuring their current-voltage-luminance (J-V-L) characteristics. The key performance indicators are summarized in the table below with hypothetical data for a device using MAD-1 as the host material.
| Performance Metric | Symbol | Hypothetical Value (at 1000 cd/m²) | Significance |
| Turn-on Voltage | Vₒₙ | 3.2 V | The voltage at which the device begins to emit light (defined at 1 cd/m²). |
| Current Efficiency | η𝒸 | 65 cd/A | A measure of the light output per unit of current flowing through the device. |
| Power Efficiency | ηₚ | 50 lm/W | A measure of the light output per unit of electrical power consumed. |
| External Quantum Eff. | EQE | 22% | The ratio of photons emitted to the number of electrons injected. |
| CIE Coordinates | (x, y) | (0.30, 0.62) | The color of the emitted light on the CIE 1931 color space diagram. |
| Maximum Luminance | Lₘₐₓ | > 20,000 cd/m² | The maximum brightness the device can achieve. |
| Operational Lifetime | LT₅₀ | > 10,000 hours @ 1000 cd/m² | The time it takes for the device's luminance to decrease to 50% of its initial value. |
Energy Level Diagram and Charge Injection/Transport
An energy level diagram illustrates the alignment of the HOMO and LUMO levels of the different materials in the OLED stack, which governs the charge injection and transport processes.
The protocols and application notes presented here provide a comprehensive guide for the systematic evaluation of novel materials, such as this compound derivatives, for OLED applications. By following these steps—from synthesis and characterization to device fabrication and performance testing—researchers can effectively assess the potential of new compounds and contribute to the development of next-generation organic electronic devices.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 3. Conjugated polymers from acenaphthene imide and acenaphthylene imide: significant modulation of optoelectronic properties by different fused-pentagon rings - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acenaphthylene as a building block for π-electron functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application of 1-Methylacenaphthylene Derivatives in Organic Photovoltaics: Application Notes and Protocols
Disclaimer: As of the latest literature survey, there is no direct experimental data available on the application of 1-methylacenaphthylene in organic photovoltaics (OPVs). However, the parent compound, acenaphthylene , has been successfully utilized as a core building block for chromophores in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic device. This document provides detailed application notes and protocols based on the reported synthesis and performance of acenaphthylene-based dyes as a representative example for researchers interested in exploring the potential of acenaphthylene derivatives.
Introduction to Acenaphthylene-Based Chromophores in OPVs
Acenaphthylene is a polycyclic aromatic hydrocarbon that serves as an excellent π-conjugated building block for functional organic materials.[1][2] Its rigid and planar structure, combined with its electron-rich nature, makes it a suitable core for constructing donor-π-acceptor (D-π-A) dyes for DSSCs. In these devices, the acenaphthylene moiety typically acts as part of the electron-donating or π-bridge component, facilitating efficient light absorption and charge separation.[1][3] The performance of these dyes can be tuned by extending the π-conjugation with various aromatic units.[1][4]
Quantitative Data Summary
The following tables summarize the key photophysical, electrochemical, and photovoltaic performance data for a series of acenaphthylene-based dyes with different π-bridges.[1][5]
Table 1: Photophysical and Electrochemical Properties of Acenaphthylene-Based Dyes
| Dye ID | π-Bridge | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| 6a | Phenyl | 390, 508 | 570 | -5.90 | -3.61 | 2.29 |
| 6b | Thiophene | 407, 521 | 585 | -5.95 | -3.75 | 2.21 |
| 6c | Benzotriazole | 351, 486 | 588 | -6.04 | -3.84 | 2.21 |
| 6d | Thieno[3,2-b]thiophene | 402, 518 | 592 | -5.79 | -3.67 | 2.13 |
Data sourced from "Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations".[1][5]
Table 2: Photovoltaic Performance of DSSCs with Acenaphthylene-Based Dyes
| Dye ID | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | PCE with CDCA (%) |
| 6a | 0.365 | 13.32 | 0.52 | 2.51 | 3.15 |
| 6b | 0.351 | 5.21 | 0.55 | 1.01 | - |
| 6c | 0.349 | 6.53 | 0.53 | 1.21 | - |
| 6d | 0.345 | 4.99 | 0.54 | 0.93 | - |
PCE: Power Conversion Efficiency. CDCA: Chenodeoxycholic acid (a co-adsorbent). Data sourced from "Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations".[1][4][5]
Experimental Protocols
Synthesis of Acenaphthylene-Based Dyes
This protocol describes a general synthetic route for acenaphthylene-based chromophores, as reported in the literature.[1][5]
Materials:
-
Acenaphthene
-
N-Bromosuccinimide (NBS)
-
Potassium hydroxide (KOH)
-
Substituted arylacetylenes
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Appropriate solvents (e.g., CCl₄, ethanol, toluene)
-
Cyanoacetic acid
-
Piperidine
Procedure:
-
Bromination of Acenaphthene: Acenaphthene is first brominated using NBS to yield 1,2-dibromoacenaphthylene.
-
Sonogashira Coupling: The 1,2-dibromoacenaphthylene undergoes a Sonogashira cross-coupling reaction with a substituted arylacetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the π-bridge.
-
Knoevenagel Condensation: The resulting intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of piperidine to introduce the cyanoacrylic acid acceptor and anchoring group.
-
Purification: The final dye is purified using column chromatography.
Synthesis of Acenaphthylene-Based Dyes
Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the fabrication of a typical DSSC device for testing the synthesized acenaphthylene-based dyes.[6][7][8]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Synthesized acenaphthylene-based dye
-
Solvent for dye solution (e.g., ethanol)
-
Iodide/triiodide-based electrolyte
-
Platinum-coated counter electrode
-
Surlyn sealant
Procedure:
-
Preparation of TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.[9]
-
Anneal the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the acenaphthylene-based dye for a specific duration (e.g., 12-24 hours) to allow for dye adsorption onto the TiO₂ surface.
-
Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin Surlyn sealant.
-
Heat the assembly to seal the cell.
-
Introduce the iodide/triiodide electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the photovoltaic parameters (Voc, Jsc, FF, and PCE).
-
DSSC Fabrication Workflow
Signaling Pathways and Logical Relationships
The operation of a DSSC relies on a series of photo-induced charge transfer processes. The energy level diagram below illustrates the electronic pathways in a DSSC employing an acenaphthylene-based dye.
Energy pathways in a DSSC
Description of Processes:
-
Light Absorption: The acenaphthylene-based dye absorbs photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from the iodide ions in the electrolyte.
-
Recombination (Loss Mechanism): A potential loss pathway is the recombination of the injected electron in the TiO₂ conduction band with the oxidized electrolyte. This process should be minimized for high efficiency.
Conclusion
While direct data on this compound in OPVs is currently unavailable, the successful use of the parent acenaphthylene core in DSSCs demonstrates the potential of this class of compounds in organic photovoltaic applications. The provided protocols for synthesis and device fabrication can serve as a valuable starting point for researchers aiming to explore this compound and other derivatives as novel materials for next-generation solar cells. Further research into the impact of methyl substitution on the photophysical and photovoltaic properties of acenaphthylene-based dyes is warranted.
References
- 1. Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. www3.nd.edu [www3.nd.edu]
- 7. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 8. Fabrication of Dye Sensitized Solar Cell Based on Titanium Dioxide (TiO2) [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Methylacenaphthylene for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that holds significant potential as a building block for novel functional materials. Its unique electronic structure, arising from the fusion of a naphthalene core with a five-membered ring containing a methyl-substituted double bond, makes it an attractive scaffold for the development of materials with tailored optoelectronic and biological properties. Derivatization of the this compound core allows for the fine-tuning of its characteristics, leading to applications in organic electronics, sensors, and potentially as scaffolds in medicinal chemistry. These application notes provide an overview of key derivatization strategies for this compound and detailed protocols for selected transformations. Acenaphthylene and its derivatives are recognized as important components in the synthesis of organic semiconductors.[1][2][3] The introduction of functional groups can significantly modulate the optoelectronic properties of the resulting materials.[4][5]
Key Derivatization Strategies
The reactivity of this compound is governed by both the aromatic naphthalene core and the reactive double bond in the five-membered ring. The methyl group at the 1-position exerts a directing effect in electrophilic aromatic substitution reactions.
1. Electrophilic Aromatic Substitution:
The naphthalene moiety of this compound is susceptible to electrophilic attack. The methyl group is an activating, ortho, para-directing group. However, in the context of the fused ring system, the positions most susceptible to attack are influenced by the overall electronic distribution. For 1-methylnaphthalene, a related system, nitration primarily occurs at the 4- and 5-positions. By analogy, electrophilic substitution on this compound is expected to favor substitution on the aromatic rings.
-
Nitration: Introduction of a nitro group (-NO₂) can serve as a handle for further functionalization, such as reduction to an amino group.
-
Halogenation: Bromination or chlorination introduces a halogen atom that can be utilized in cross-coupling reactions.
-
Friedel-Crafts Acylation: This reaction introduces an acyl group, which can be a precursor to various other functionalities or can be used to extend the conjugation of the system.
2. Reactions at the Double Bond:
The double bond in the five-membered ring is a site for various addition and oxidation reactions.
-
Oxidation: Treatment with oxidizing agents like potassium permanganate can lead to cleavage of the double bond, potentially forming dicarbonyl compounds. Under milder conditions, epoxidation can occur.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, allowing for the construction of complex polycyclic systems.
3. Cross-Coupling Reactions:
For halogenated this compound derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for carbon-carbon bond formation, enabling the synthesis of extended π-conjugated systems.
Data Presentation
The following tables summarize representative quantitative data for derivatization reactions on acenaphthylene and related compounds. This data can serve as a guide for optimizing reactions with this compound.
Table 1: Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| Nitration | 1-Methylnaphthalene | HNO₃/H₂SO₄ | Acetic Anhydride | 0 | 1-Methyl-4-nitronaphthalene & other isomers | Mixture | [6] |
| Bromination | Acenaphthylene | NBS/AIBN | CCl₄ | Reflux | 1-Bromoacenaphthylene | - | |
| Acylation | Acenaphthylene | Acetyl chloride/AlCl₃ | CS₂ | 0 | 5-Acetylacenaphthylene | 75 |
Table 2: Reactions at the Double Bond
| Reaction | Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Oxidation | Acenaphthylene | KMnO₄ | Acetone/H₂O | Cold, dilute | Acenaphthenequinone | - | [7] |
| Diels-Alder | Anthracene | Maleic Anhydride | Xylene | Reflux, 1 h | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | ~80 | [8][9] |
Table 3: Cross-Coupling Reactions
| Reaction | Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki | Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄/CsF | DME | 120 (Microwave) | Biaryl | up to 90 | | | Suzuki | Aryl Bromide | Arylboronic acid | Pd(OAc)₂/Na₂CO₃ | Water | RT | Biaryl | High |[10] |
Experimental Protocols
Protocol 1: Nitration of this compound (Analogous to 1-Methylnaphthalene)
This protocol is adapted from the nitration of 1-methylnaphthalene and is expected to yield a mixture of nitro-1-methylacenaphthylene isomers.
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid (concentrated)
-
Acetic anhydride
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Pour the reaction mixture slowly into a beaker containing ice water and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol is a general procedure for the Friedel-Crafts acylation of an aromatic compound.[11][12][13]
Materials:
-
This compound
-
Acetyl chloride (or another acyl halide)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and anhydrous aluminum chloride (1.2 eq).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-1-methylacenaphthylene Derivative
This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.[14][15][16]
Materials:
-
Bromo-1-methylacenaphthylene derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the bromo-1-methylacenaphthylene derivative, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add deoxygenated toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to reflux (80-100°C) and stir under nitrogen until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Derivatization workflow for this compound.
Caption: Electrophilic substitution pathways for this compound.
Caption: Logic diagram for developing functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Acenaphthylene as a building block for π-electron functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Conjugated polymers from acenaphthene imide and acenaphthylene imide: significant modulation of optoelectronic properties by different fused-pentagon rings - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. youtube.com [youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acenaphthylene-Based Ligands in Organometallic Complexes
A Note on 1-Methylacenaphthylene: Extensive literature searches reveal a significant scarcity of research on this compound serving as a formal, stable ligand in organometallic complexes. While its reactivity has been explored in contexts such as photodimerization within coordination cages and as a substrate in carboalumination reactions, its application as a coordinating ligand remains largely undocumented. Consequently, the following application notes and protocols will focus on well-established classes of ligands derived from the broader acenaphthene framework, which have garnered considerable interest in organometallic chemistry and catalysis.
Bis(arylimino)acenaphthene (BIAN) Ligands
Bis(arylimino)acenaphthene (BIAN) ligands are a class of α-diimine ligands that are readily synthesized and can stabilize a wide range of metal ions in various oxidation states. Their rigid backbone and tunable electronic properties, modulated by substituents on the aryl groups, make them versatile for applications in catalysis.
Quantitative Data Summary
| Complex Type | Metal | Application | Key Performance Metric |
| [Pd(Ar-BIAN)Cl2] | Pd(II) | Suzuki Coupling | High catalytic activity |
| [Ni(Ar-BIAN)Br2] | Ni(II) | Olefin Polymerization | Produces high molecular weight polymers |
| [Cu(Ar-BIAN)I] | Cu(I) | Atom Transfer Radical Polymerization | Controlled polymerization with low polydispersity |
| [Re(Ar-BIAN)(CO)3Cl] | Re(I) | Electrocatalytic CO2 Reduction | High turnover frequency and selectivity for CO |
Experimental Protocols
Protocol 1: Synthesis of a Generic Ar-BIAN Ligand
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acenaphthenequinone (1 equivalent) and the desired aniline derivative (2.2 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of dichloromethane and ethanol.
Protocol 2: Synthesis of a Palladium(II)-BIAN Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Ar-BIAN ligand (1 equivalent) in dichloromethane.
-
Addition of Metal Precursor: To this solution, add a solution of palladium(II) chloride (PdCl2) (1 equivalent) in acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation: The product, typically a solid, will precipitate from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and dry under vacuum.
Visualization
Caption: Workflow for the synthesis of an Ar-BIAN ligand and its subsequent complexation with Palladium(II).
Acenaphthene-Fused N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are potent σ-donating ligands that form robust bonds with metal centers, leading to highly stable and active catalysts. Acenaphthene-fused NHCs benefit from the rigid acenaphthene backbone, which can impart specific steric properties to the resulting metal complexes.
Quantitative Data Summary
| Complex Type | Metal | Application | Key Performance Metric |
| [Pd(NHC-acenaphthene)(3-Cl-py)2]Cl2 | Pd(II) | Suzuki-Miyaura Coupling | High turnover numbers (TONs) |
| [Ni(NHC-acenaphthene)(COD)2] | Ni(0) | Enantioselective Cyclization | High enantiomeric excess (ee) |
| [Ru(NHC-acenaphthene)Cl2(=CHPh)(PCy3)] | Ru(II) | Olefin Metathesis | High efficiency in Ring-Closing Metathesis (RCM) |
Experimental Protocols
Protocol 3: Synthesis of an Acenaphthene-Fused Imidazolium Salt (NHC Precursor)
-
Diamination: Reduce a BIAN ligand with a suitable reducing agent (e.g., NaBH4) to form the corresponding diamine.
-
Ring Closure: React the resulting diamine with triethyl orthoformate in the presence of a catalytic amount of an acid (e.g., ammonium tetrafluoroborate) to form the imidazolium salt.
-
Isolation and Purification: The imidazolium salt can be precipitated from the reaction mixture, collected by filtration, and washed with an appropriate solvent like diethyl ether.
Protocol 4: Synthesis of a Silver(I)-NHC Complex (Transmetalation Agent)
-
Reaction Setup: In a flask protected from light, suspend the imidazolium salt (1 equivalent) and silver(I) oxide (Ag2O) (0.5 equivalents) in a solvent such as dichloromethane.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through celite to remove any solid residues.
-
Isolation: Evaporate the solvent from the filtrate to obtain the silver(I)-NHC complex, which can often be used in the next step without further purification.
Protocol 5: Synthesis of a Palladium(II)-NHC Complex via Transmetalation
-
Reaction Setup: Under an inert atmosphere, dissolve the silver(I)-NHC complex (1 equivalent) in dichloromethane.
-
Transmetalation: Add a solution of a palladium precursor, such as [PdCl2(cod)], (1 equivalent) to the solution of the silver complex.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of AgCl will form.
-
Isolation: Filter the reaction mixture to remove the AgCl precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization.
Visualization
Caption: A typical synthetic route to acenaphthene-fused NHC-metal complexes via an imidazolium salt and a silver-NHC intermediate.
Phosphine-Substituted Acenaphthene Ligands
The introduction of phosphine moieties onto the acenaphthene scaffold, particularly at the peri positions, creates rigid bidentate ligands with a well-defined bite angle. These structural constraints can influence the geometry and reactivity of the resulting metal complexes, making them of interest in coordination chemistry and catalysis.
Quantitative Data Summary
| Ligand Type | Metal | Application | Key Feature |
| peri-Acenap(iPr2P)(SeAr) | Mo(0), Ag(I), Pd(II), Pt(II), Hg(II) | Coordination Studies | Through-space P-Se coupling observed by NMR |
| (Diphenylphosphino)acenaphthylene | Au(I), Ag(I), Cu(I), Pd(II) | Homogeneous Catalysis | Active in cross-coupling and hydroamination reactions |
Experimental Protocols
Protocol 6: Synthesis of a Phosphine-Substituted Acenaphthylene Ligand
-
Lithiation: Dissolve a halogenated acenaphthene precursor (e.g., 5-bromoacenaphthene) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Cool the solution to -78 °C.
-
Addition of Organolithium: Add an organolithium reagent such as n-butyllithium dropwise and stir for 1-2 hours at low temperature.
-
Phosphinylation: Add a chlorophosphine, such as chlorodiphenylphosphine, to the solution and allow the reaction to warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 7: Synthesis of a Gold(I)-Phosphine Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the phosphine-acenaphthene ligand (1 equivalent) in dichloromethane.
-
Addition of Gold Precursor: Add a gold(I) precursor, such as [AuCl(SMe2)], (1 equivalent) to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent under reduced pressure to yield the gold(I)-phosphine complex, which can be further purified by recrystallization.
Visualization
Caption: Schematic representation of a phosphine-substituted acenaphthene ligand coordinating to a generic metal center.
Application Notes and Protocols for the Quantification of 1-Methylacenaphthylene in Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Methylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH), in various mixtures. The protocols described herein are essential for environmental monitoring, toxicological studies, and quality control in pharmaceutical and chemical manufacturing. Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence and Diode Array Detection (HPLC-FLD/DAD).
Introduction
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. Accurate and precise quantification of this compound in complex matrices such as environmental samples (soil, water, air), crude oil, and pharmaceutical preparations is crucial for risk assessment and regulatory compliance. These protocols provide robust and validated methods for the selective and sensitive determination of this compound.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical quantitative data for the analysis of PAHs using the described methods. While specific data for this compound is not available in a single comprehensive study, the presented values for structurally similar PAHs serve as a reliable benchmark for the expected performance of these methods for this compound quantification.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| GC-MS | Representative PAHs | Soil | 0.06 - 0.15 µg/kg[1] | 0.18 - 0.46 µg/kg[1] | > 0.99[1] | 80 - 110% |
| Representative PAHs | Water | 2 - 5 ng/L | 5.12–30.21 ng g-1[1] | > 0.99 | 74 - 85% | |
| HPLC-FLD/DAD | Representative PAHs | Soybean Oil | 0.02 - 0.76 µg/kg[2] | 0.03 - 0.96 µg/kg[2] | > 0.999[2] | 71 - 115%[2] |
| Representative PAHs | Olive Oil | 0.09 - 0.17 µg/kg[3] | 0.28 - 0.51 µg/kg[3] | > 0.9993[3] | 87.6 - 109.3%[3] | |
| Representative PAHs | Soil | 0.005 - 0.78 ng/g[4] | 0.02 - 1.6 ng/g[4] | > 0.99 | 86.0 - 99.2%[4] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices.
1. Sample Preparation (Solid Samples, e.g., Soil, Sediment)
-
Extraction:
-
Weigh 10 g of a homogenized solid sample into a Soxhlet extraction thimble.
-
Add a surrogate standard (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12) to the sample to monitor extraction efficiency.[5]
-
Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane and acetone in a Soxhlet apparatus.[5]
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
-
Cleanup (if necessary):
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute with an appropriate solvent system (e.g., hexane followed by a mixture of hexane and dichloromethane) to separate interfering compounds from the PAH fraction.
-
Collect the PAH fraction and concentrate it to a final volume of 1 mL.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 310 °C at 5 °C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C₁₃H₁₀, MW: 166.22 g/mol ):
-
Quantifier Ion: m/z 166
-
Qualifier Ions: m/z 165, 139
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in hexane or another suitable solvent, ranging from approximately 0.05 to 10 µg/mL.
-
Spike each calibration standard with an internal standard (e.g., perylene-d12) at a constant concentration.
-
Inject the calibration standards into the GC-MS system.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the prepared sample extracts by applying the generated calibration curve.
Method 2: High-Performance Liquid Chromatography with Fluorescence and Diode Array Detection (HPLC-FLD/DAD)
This method is particularly suitable for the sensitive detection of fluorescent PAHs like this compound.
1. Sample Preparation (Liquid Samples, e.g., Water, Vegetable Oil)
-
Liquid-Liquid Extraction (for water samples):
-
To 1 L of water sample, add a surrogate standard.
-
Extract three times with 50 mL of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL.
-
-
Solid-Phase Extraction (SPE) (for vegetable oil samples):
-
Dissolve 1 g of oil in 10 mL of hexane.
-
Condition a silica gel SPE cartridge with hexane.
-
Load the sample onto the cartridge.
-
Wash with hexane to remove lipids.
-
Elute the PAH fraction with a mixture of hexane and dichloromethane.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of acetonitrile.
-
2. HPLC-FLD/DAD Instrumental Parameters
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: ZORBAX Eclipse PAH column (4.6 x 50 mm, 1.8 µm) or equivalent C18 column designed for PAH analysis.[4]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 60% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detectors:
-
Fluorescence Detector (FLD):
-
Programmed wavelength switching to optimize for different PAHs. For this compound, typical excitation and emission wavelengths for acenaphthylene derivatives can be used as a starting point (e.g., Excitation: 230 nm, Emission: 322 nm). Wavelengths should be optimized for maximum sensitivity.
-
-
Diode Array Detector (DAD):
-
Acquisition range: 200-400 nm.
-
Monitoring at 228 nm for acenaphthylene-like spectra.
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in acetonitrile.
-
Inject the standards into the HPLC system.
-
Generate a calibration curve based on the peak area from the FLD or DAD.
-
Quantify this compound in the prepared sample extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Accumulation and Toxicity of Polycyclic Aromatic Hydrocarbons in Long-Term Soil Irrigated with Treated Wastewater [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Methylacenaphthylene
Introduction
1-Methylacenaphthylene is a methylated polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest to researchers and drug development professionals due to their potential biological activities and presence as impurities in various samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable analytical technique for the separation and quantification of PAHs like this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Chromatographic Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of water and acetonitrile). This compound, being a relatively nonpolar molecule, is retained by the stationary phase. The separation is achieved by a gradient elution, where the proportion of the organic solvent (acetonitrile) in the mobile phase is gradually increased. This increasing solvent strength causes the analytes to elute from the column at different times based on their hydrophobicity. The eluted this compound is then detected by a UV-Vis detector.
Experimental Protocols
1. Reagents and Materials
-
This compound analytical standard: Purity ≥ 98%
-
Acetonitrile: HPLC gradient grade
-
Water: HPLC or Milli-Q grade
-
Methanol: HPLC grade (for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials with caps
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with acetonitrile.
-
Sonicate for 10 minutes to ensure complete dissolution. Store this stock solution in a dark, refrigerated environment.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the this compound from the sample using a suitable organic solvent (e.g., acetonitrile) with the aid of sonication or shaking.
-
Centrifuge the extract to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with acetonitrile to bring the concentration of this compound within the calibration range.
4. HPLC Analysis Protocol
-
System Preparation:
-
Ensure the mobile phase reservoirs are filled with freshly prepared and degassed solvents.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up an analysis sequence in the chromatography data system software.
-
Include injections of a blank (acetonitrile), the working standard solutions in increasing order of concentration, and the prepared samples.
-
-
Injection and Data Acquisition:
-
Inject the samples and standards onto the HPLC system.
-
Acquire the chromatograms and record the peak areas and retention times.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 100% B15-20 min: 100% B20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Table 2: Estimated Retention and Detection Data for this compound
| Analyte | Estimated Retention Time (min)* | Wavelength (nm) |
| This compound | ~ 12.5 | 254 |
*Note: The retention time is an estimate based on the elution behavior of similar methylated PAHs under the specified chromatographic conditions. Actual retention time may vary and should be confirmed by running an analytical standard.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 758,500 |
| 10.0 | 1,521,300 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationships of HPLC parameters.
Application Note: Analysis of 1-Methylacenaphthylene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylacenaphthylene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are organic molecules containing two or more fused aromatic rings and are often formed during the incomplete combustion of organic materials.[1] Due to the carcinogenic and mutagenic nature of some PAHs, their detection and quantification in environmental and consumer product samples are of significant importance.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for this purpose, offering high-resolution separation and definitive identification of individual PAH compounds in complex mixtures.[1][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation (Solid Matrix Example)
Sample preparation is a critical step to extract the analyte of interest from the sample matrix and remove interfering substances. The following is a general protocol for solid samples like soil, sediment, or ground consumer products.[1]
-
Extraction:
-
Weigh approximately 5-10 g of the homogenized solid sample into an extraction thimble or vessel.
-
Spike the sample with a known amount of an appropriate internal standard solution (e.g., deuterated PAHs like Chrysene-d12).
-
Extract the sample using an automated technique like Accelerated Solvent Extraction (ASE) or a classical method like Soxhlet extraction.[4] A common solvent mixture is dichloromethane (DCM) and acetone (1:1 v/v).
-
Concentrate the resulting extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (if necessary):
-
For complex matrices, a cleanup step is required to remove lipids or other interferences that can affect the GC-MS analysis.[4]
-
This can be achieved using solid-phase extraction (SPE) with a sorbent like Florisil or silica.[2]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the target PAHs with a more polar solvent or solvent mixture (e.g., DCM/hexane).
-
Evaporate the eluate to near dryness and reconstitute in a known final volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or hexane) for GC-MS analysis.[1]
-
2. Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.[5] The instrumental conditions should be optimized for the separation and detection of semi-volatile organic compounds.
Data Presentation
The quantitative data for this compound and the instrumental parameters for its analysis are summarized below.
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min[5] |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp 1: 10 °C/min to 280 °C. Final hold: 10 min at 280 °C. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification |
| Solvent Delay | 5 minutes |
Table 2: Key Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ | [8] |
| Molecular Weight | 166.22 g/mol | [8] |
| Kovats Retention Index (I) | ~266 (on SE-52, a similar non-polar column) | [8] |
| Mass Spectrometry Data | ||
| Molecular Ion (M⁺) | m/z 166 | [9][10] |
| Key Fragment Ion | m/z 151 ([M-15]⁺, loss of a methyl group) | [9][11] |
| Base Peak | m/z 166 |[11] |
Note: The Kovats retention index is a system-independent value that helps in compound identification by normalizing retention times relative to n-alkanes.[12][13]
Results and Discussion
-
Chromatographic Separation: Under the conditions specified in Table 1, this compound will elute from the GC column at a specific retention time. This retention time, along with the Kovats index, serves as the initial identifier.[12] The temperature-programmed method ensures that PAHs with a wide range of boiling points are effectively separated.
-
Mass Spectral Identification: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.[3][14] The resulting mass spectrum serves as a molecular fingerprint.[15] For this compound, the key features to look for are:
-
The Molecular Ion (M⁺): A prominent peak at a mass-to-charge ratio (m/z) of 166, corresponding to the intact ionized molecule. This peak confirms the molecular weight.[11]
-
Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller pieces.[11] A characteristic fragmentation for this compound is the loss of a methyl radical (•CH₃), resulting in a significant fragment ion at m/z 151.[9] The peak at m/z 166 is typically the most abundant (the base peak).
-
-
Quantification: For accurate quantification, especially at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[16] In this mode, the detector only monitors the specific ions for this compound (e.g., m/z 166 and 151) and the characteristic ions of the internal standard. This dramatically increases sensitivity and reduces interference from matrix components.
Visualizations
Conclusion
The described Gas Chromatography-Mass Spectrometry method provides a robust and reliable protocol for the identification and quantification of this compound. The combination of chromatographic retention time and mass spectral data allows for highly confident analysis. For trace-level quantification in complex matrices, proper sample preparation and the use of SIM mode are essential for achieving the required sensitivity and accuracy.
References
- 1. youtube.com [youtube.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Kovats retention index - Wikipedia [en.wikipedia.org]
- 13. lotusinstruments.com [lotusinstruments.com]
- 14. youtube.com [youtube.com]
- 15. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylacenaphthylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylacenaphthylene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the Wittig reaction.[1][2][3] This reaction involves the olefination of acenaphthenone using a phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.[4]
Q2: What is the general reaction scheme for the Wittig synthesis of this compound?
The synthesis proceeds in two main stages: the preparation of the phosphonium ylide (Wittig reagent) and the subsequent reaction with acenaphthenone.
-
Ylide Formation: Methyltriphenylphosphonium bromide or iodide is deprotonated by a strong base to form the methylenetriphenylphosphorane ylide.
-
Wittig Reaction: The ylide then reacts with acenaphthenone to yield this compound and triphenylphosphine oxide as a byproduct.[5]
Troubleshooting Guide
Low Product Yield
Q3: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in the Wittig synthesis of this compound can stem from several factors, often related to the stability of the ylide, steric hindrance of the ketone, and reaction conditions.
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The choice of base and solvent is critical for efficient ylide generation. Strong bases are required to deprotonate the phosphonium salt.
-
Steric Hindrance: Acenaphthenone is a sterically hindered ketone, which can slow down the rate of reaction and lead to lower yields.[3]
-
Side Reactions: The highly reactive ylide can participate in side reactions if not consumed by the ketone.
-
Suboptimal Reaction Temperature: Temperature can influence the rates of both the desired reaction and competing side reactions.
To address these issues, systematic optimization of reaction parameters is recommended. Below is a table summarizing the impact of different bases and solvents on the yield, based on analogous Wittig reactions.
Data Presentation: Impact of Reaction Parameters on Yield
| Base | Solvent | Typical Yield Range (%) | Notes |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 60-85 | Generally provides good yields. Requires anhydrous conditions and an inert atmosphere. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) | 50-75 | A safer alternative to n-BuLi, but may require longer reaction times or heating. |
| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | 55-80 | A strong, non-nucleophilic base that is effective for ylide formation. |
| Sodium Amide (NaNH2) | Liquid Ammonia or THF | 40-60 | Can be effective but may lead to more side reactions. |
Note: The yield ranges are indicative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Side Reactions and Impurities
Q4: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
The primary byproduct in a Wittig reaction is triphenylphosphine oxide. However, other impurities can arise from side reactions involving the ylide or the starting materials.
Common Side Reactions:
-
Ylide Decomposition: In the presence of oxygen or moisture, the ylide can decompose. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Aldol-type Condensation: Although less common with ketones, self-condensation of the ketone can occur in the presence of a strong base, especially at elevated temperatures.
-
Isomerization: Depending on the reaction conditions, minor amounts of isomeric products may be formed.
Minimization Strategies:
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere to prevent ylide degradation.
-
Controlled Addition: Add the acenaphthenone solution slowly to the pre-formed ylide solution to ensure the ylide reacts with the ketone as it is introduced.
-
Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. For the reaction with acenaphthenone, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is often beneficial.
Purification Challenges
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my this compound product?
Triphenylphosphine oxide is a common and often challenging impurity to remove due to its polarity and solubility in many organic solvents.
Purification Protocols:
-
Column Chromatography: This is the most effective method for separating this compound from triphenylphosphine oxide. A silica gel column with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) is typically used. This compound is significantly less polar and will elute first.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[6][7][8]
-
Solvent Selection: A solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while triphenylphosphine oxide remains soluble. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) often works well.
-
-
Precipitation/Filtration: In some cases, triphenylphosphine oxide can be precipitated from a solution of the crude product in a non-polar solvent (e.g., cold diethyl ether or hexane) and removed by filtration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Acenaphthenone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve acenaphthenone (1.0 equivalent) in anhydrous THF.
-
Add the acenaphthenone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Methylacenaphthylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Methylacenaphthylene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic approach. Two primary routes are considered:
-
Route A: Friedel-Crafts methylation of acenaphthene followed by dehydrogenation.
-
Route B: Direct methylation of acenaphthylene, often involving organometallic reagents.
Problem 1: Low Yield of 1-Methylacenaphthene (Precursor to this compound in Route A)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the freshness and purity of the methylating agent (e.g., methyl halide) and the Lewis acid catalyst (e.g., AlCl₃).- Extend the reaction time or moderately increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS. |
| Polyalkylation | - Use a molar excess of acenaphthene relative to the methylating agent to favor mono-methylation.[1]- Add the methylating agent slowly to the reaction mixture to maintain a low concentration. |
| Isomer Formation | - The choice of solvent and catalyst can influence the regioselectivity of the methylation. Friedel-Crafts reactions on acenaphthene can yield substitution at various positions.[2]- Isomers may need to be separated by chromatography (e.g., column chromatography or preparative HPLC). |
| Deactivation of Catalyst | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst. |
Problem 2: Incomplete Dehydrogenation of 1-Methylacenaphthene to this compound (Route A)
| Potential Cause | Suggested Solution |
| Insufficient Dehydrogenating Agent | - Ensure the correct stoichiometry of the dehydrogenating agent (e.g., DDQ, chloranil).- Use a slight excess of the dehydrogenating agent. |
| Suboptimal Reaction Conditions | - The choice of solvent can be critical. High-boiling aromatic solvents like benzene, toluene, or xylene are often used.- Ensure the reaction is heated to the appropriate temperature for the chosen solvent and dehydrogenating agent. |
| Decomposition of Product | - this compound can be sensitive to prolonged heating or harsh conditions. Monitor the reaction closely and avoid unnecessarily long reaction times. |
Problem 3: Formation of Significant Byproducts During Synthesis
| Potential Cause | Suggested Solution |
| Oxidation of Acenaphthene/Acenaphthylene | - If air is present, oxidation to acenaphthenequinone or other oxygenated derivatives can occur, especially at elevated temperatures.- Maintain a strict inert atmosphere throughout the synthesis. |
| Formation of Adducts with Dehydrogenating Agent | - When using quinone-based dehydrogenating agents like DDQ, Diels-Alder or Michael adducts can form as side products.- Purify the crude product using column chromatography. The hydroquinone byproduct of DDQ is also a major impurity to be removed. |
| Polymerization of Acenaphthylene | - Acenaphthylene and its derivatives can polymerize, particularly in the presence of acid catalysts or upon exposure to heat and light.- Conduct the reaction at the lowest effective temperature and store the product in a cool, dark place. |
| Byproducts from Wittig Reaction (Alternative Route) | - If a Wittig-type reaction is used to synthesize a substituted acenaphthylene, triphenylphosphine oxide is a major byproduct that can be difficult to remove.[3]- Purification often requires careful column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts methylation of acenaphthene?
A1: The most common side products are di- and tri-methylated acenaphthenes, as well as various positional isomers of 1-methylacenaphthene.[1][2] Over-alkylation is a common issue in Friedel-Crafts reactions due to the activating nature of the newly introduced alkyl group.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct from a Wittig reaction used to synthesize a substituted acenaphthylene?
A2: Triphenylphosphine oxide is a common and often challenging byproduct to remove.[3] Column chromatography is the most effective method. A solvent system of increasing polarity, for example, starting with hexane and gradually adding ethyl acetate, can effectively separate the nonpolar acenaphthylene derivative from the more polar triphenylphosphine oxide. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can also be effective.
Q3: My dehydrogenation reaction with DDQ is not going to completion. What can I do?
A3: First, ensure that your 1-methylacenaphthene starting material is pure, as impurities can interfere with the reaction. Second, check the quality of your DDQ; it should be a bright yellow-orange solid. If it is discolored, it may have decomposed. You can try increasing the equivalents of DDQ or extending the reaction time while monitoring by TLC. The choice of a higher-boiling solvent, such as xylene or decalin, might also be necessary to drive the reaction to completion.
Q4: I am observing a mixture of isomers in my final product. How can I improve the regioselectivity of the initial methylation?
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound with quantitative data on side products was not found in the search results, a general procedure based on analogous reactions is provided below. Note: This is a generalized procedure and should be optimized for your specific laboratory conditions and safety protocols.
General Protocol for Route A: Methylation of Acenaphthene and Subsequent Dehydrogenation
Step 1: Friedel-Crafts Methylation of Acenaphthene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add acenaphthene and a dry solvent (e.g., carbon disulfide or dichloromethane).
-
Cool the flask in an ice bath.
-
Carefully add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-methylacenaphthene by column chromatography on silica gel using a nonpolar eluent (e.g., hexane).
Step 2: Dehydrogenation of 1-Methylacenaphthene
-
In a round-bottom flask, dissolve the purified 1-methylacenaphthene in a dry, high-boiling solvent (e.g., toluene or xylene).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The hydroquinone byproduct (DDQH₂) will precipitate.
-
Filter the precipitate and wash it with the solvent.
-
Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Synthetic pathway and potential side reactions.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
Purification techniques for high-purity 1-Methylacenaphthylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 1-Methylacenaphthylene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and isomers such as acenaphthene or other methylated acenaphthylene derivatives. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for achieving high-purity this compound?
The most common and effective techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography. Often, a combination of these techniques is used to achieve the highest purity.
Q3: What purity levels can be expected with different purification methods?
The achievable purity depends on the initial purity of the crude material and the optimization of the purification protocol. The following table provides a general expectation for purity levels.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Single Recrystallization | 85-95% | 98-99.5% | 70-90% |
| Column Chromatography | 85-95% | >99% | 60-80% |
| Combined Approach | 85-95% | >99.8% | 50-70% |
Q4: How can I assess the purity of my this compound sample?
Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
Q5: My this compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and then allow it to cool slowly.
-
Solution 2: Use a lower boiling point solvent. If the issue persists, consider a different recrystallization solvent with a lower boiling point.
-
Solution 3: Induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to encourage crystal formation.[1][2]
Q6: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
This can happen if the solution is not supersaturated or if there are no nucleation sites for crystal growth.
-
Solution 1: Induce crystallization. As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization.[1][2]
-
Solution 2: Cool in an ice bath. If crystals do not form at room temperature, slowly cool the flask in an ice bath to further decrease the solubility of the compound.[3]
-
Solution 3: Reduce the solvent volume. If the solution is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.
Q7: The recovery of my purified this compound is very low. How can I improve the yield?
Low recovery can be due to using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Solution 2: Ensure the filtration apparatus is hot. When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Solution 3: Allow sufficient time for crystallization. Ensure the solution is allowed to cool slowly and for an adequate amount of time, followed by cooling in an ice bath to maximize crystal formation.
Column Chromatography Issues
Q8: The separation of this compound from an impurity is poor. How can I improve the resolution?
Poor separation can be due to an inappropriate solvent system, a poorly packed column, or overloading the column.
-
Solution 1: Optimize the mobile phase. Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between this compound and the impurities.[4] A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Solution 2: Repack the column. Ensure the column is packed uniformly without any cracks or channels.
-
Solution 3: Reduce the sample load. Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material applied to the column.
Q9: The compound is precipitating on the column. What should I do?
This can happen if the compound has low solubility in the mobile phase.
-
Solution 1: Change the solvent system. Switch to a more polar solvent system that can better dissolve the compound.
-
Solution 2: Pre-adsorb the sample. Dissolve the crude material in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the dried silica with the adsorbed compound to the top of the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (e.g., a hexane/ethyl acetate mixture) based on TLC analysis that shows good separation of this compound from its impurities.[4][5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Recrystallization of 1-Methylacenaphthylene
Welcome to the technical support center for the recrystallization of 1-methylacenaphthylene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique used to separate a desired solid compound from impurities. The process relies on the principle that the solubility of a solid in a solvent generally increases with temperature. For this compound, this involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Impurities' solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble so they can be filtered out from the hot solution.
-
Non-reactive: The solvent should not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and readily available.
Based on the properties of the related compound acenaphthene, which is soluble in hot alcohol, common solvents to consider for this compound include ethanol, methanol, toluene, and acetone.[1] A systematic approach to solvent selection involves testing the solubility of a small amount of the compound in various solvents at both room temperature and their boiling points.
Q3: What is the expected melting point of pure this compound?
While a specific, experimentally verified melting point for this compound is not consistently reported across all databases, a key indicator of successful purification is a sharp and consistent melting point of the recrystallized product. For comparison, the related compound 1-methylphenanthrene has a melting point of 123°C.[2] A broad melting range in your purified sample typically indicates the presence of impurities.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the solution is supersaturated. 3. The concentration of this compound is too low. | 1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. 3. Concentrate the solution by evaporating a portion of the solvent. |
| Oily precipitate forms instead of crystals. | 1. The boiling point of the solvent is higher than the melting point of this compound. 2. The compound is "salting out" of the solution due to a high concentration of impurities. 3. The solution is cooled too rapidly. | 1. Select a solvent with a lower boiling point. 2. Try to purify the compound by another method, such as column chromatography, before recrystallization. 3. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| Low yield of recovered crystals. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not cold, leading to dissolution. 4. The final product was not completely dried. | 1. Reduce the amount of solvent used in the initial dissolution step. The mother liquor can be concentrated to recover more product, although it may be less pure. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. Always wash the crystals with a minimal amount of ice-cold solvent. 4. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all residual solvent. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the original sample. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Data Presentation
Solubility of Acenaphthylene in Various Solvents [3]
| Temperature (K) | Ethanol (Mole Fraction x10²) | 1-Butanol (Mole Fraction x10²) | 2-Propanol (Mole Fraction x10²) | Methylbenzene (Mole Fraction x10²) |
| 278.15 | 1.45 | 1.62 | 0.98 | 10.45 |
| 283.15 | 1.89 | 2.11 | 1.28 | 12.87 |
| 288.15 | 2.46 | 2.74 | 1.66 | 15.71 |
| 293.15 | 3.20 | 3.56 | 2.16 | 19.04 |
| 298.15 | 4.16 | 4.62 | 2.80 | 22.95 |
| 303.15 | 5.39 | 5.99 | 3.63 | 27.53 |
| 308.15 | 6.97 | 7.74 | 4.69 | 32.89 |
| 313.15 | 9.00 | 9.99 | 6.05 | 39.15 |
| 318.15 | 11.60 | 12.87 | 7.79 | 46.44 |
| 323.15 | 14.92 | 16.57 | 10.03 | 54.91 |
Experimental Protocols
A detailed experimental protocol for the recrystallization of this compound is not explicitly available. However, based on general recrystallization principles and information for related compounds, the following protocol can be adapted.
General Recrystallization Protocol for this compound:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value indicates a high degree of purity.
Visualizations
Figure 1. A flowchart illustrating the general workflow for the recrystallization of this compound and the corresponding troubleshooting steps for common issues encountered during the process.
References
Technical Support Center: Overcoming Challenges in 1-Methylacenaphthylene Polymerization
Welcome to the Technical Support Center for 1-Methylacenaphthylene Polymerization. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of poly(this compound). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization experiments.
Disclaimer: The following guidance is based on established principles of polymer chemistry and available data on the polymerization of acenaphthylene and its derivatives. Specific experimental conditions for this compound may require further optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, an acenaphthylene derivative, can potentially be polymerized via several methods, including:
-
Cationic Polymerization: Initiated by Lewis acids or protonic acids, this method is often suitable for monomers with electron-donating groups.[1][2][3]
-
Anionic Polymerization: This technique uses initiators like organolithium compounds and is effective for monomers with electron-withdrawing groups, though acenaphthylene itself can be polymerized this way.[1]
-
Ziegler-Natta Polymerization: Employing transition metal catalysts, this method can lead to stereoregular polymers.
-
Free Radical Polymerization: Initiated by agents like AIBN or benzoyl peroxide, this is a versatile method for a wide range of vinyl monomers.
Q2: Why am I experiencing low polymer yield?
A2: Low polymer yield can stem from several factors:
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Monomer Purity: Impurities in the this compound monomer can inhibit or terminate the polymerization reaction. It is crucial to purify the monomer before use.
-
Initiator Inefficiency: The chosen initiator may not be effective for this compound under the selected reaction conditions. The concentration and type of initiator are critical parameters.
-
Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. Suboptimal conditions can lead to slow propagation or premature termination.
-
Inhibitors: The presence of oxygen or other radical scavengers can inhibit free-radical polymerization.
Q3: How can I control the molecular weight of poly(this compound)?
A3: Controlling the molecular weight is crucial for tailoring the polymer's properties. Key strategies include:
-
Monomer to Initiator Ratio: In living/controlled polymerizations, the molecular weight is directly proportional to the ratio of monomer to initiator concentration.
-
Chain Transfer Agents: In free-radical polymerization, the addition of a chain transfer agent can effectively lower the molecular weight.
-
Temperature: In some polymerization types, reaction temperature can influence the rates of initiation, propagation, and termination, thereby affecting the final molecular weight.
Q4: What is the expected thermal stability of poly(this compound)?
A4: While specific data for poly(this compound) is limited, polymers derived from fused-ring aromatic monomers like acenaphthylene generally exhibit good thermal stability.[4] The bulky, rigid structure of the repeating units contributes to a high glass transition temperature (Tg) and decomposition temperature. Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7][8]
Section 2: Troubleshooting Guides
Cationic Polymerization
| Problem | Potential Cause | Troubleshooting Steps |
| No Polymerization or Very Low Yield | 1. Inactive initiator/co-initiator. 2. Presence of impurities (e.g., water) that terminate the carbocation. 3. Incorrect reaction temperature. | 1. Use freshly purified initiator and co-initiator. 2. Rigorously dry all glassware, solvents, and the monomer. Work under an inert atmosphere (N₂ or Ar). 3. Optimize the reaction temperature; cationic polymerizations are often conducted at low temperatures to suppress side reactions. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Chain transfer reactions. 2. Multiple active species. 3. Temperature fluctuations. | 1. Use a non-polar solvent to minimize chain transfer. 2. Ensure a rapid and uniform initiation by adding the initiator quickly to the monomer solution with vigorous stirring. 3. Maintain a constant and uniform temperature throughout the polymerization. |
| Insoluble Polymer Formation | 1. Cross-linking side reactions. 2. Very high molecular weight. | 1. Lower the reaction temperature. 2. Adjust the monomer-to-initiator ratio to target a lower molecular weight. |
Anionic Polymerization
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate (No Color Change) | 1. Impurities in the monomer or solvent (e.g., water, alcohols, oxygen) that react with the initiator. 2. Inactive initiator. | 1. Ensure all reagents and glassware are scrupulously dry and free of protic impurities. Purify the monomer and solvent immediately before use. 2. Use a freshly prepared or titrated initiator solution. |
| Low Molecular Weight and Broad PDI | 1. Chain transfer to monomer or solvent. 2. Premature termination by impurities. | 1. Choose a solvent with low chain transfer constants (e.g., THF, toluene). 2. Improve the purification of all reaction components. |
| Formation of Colored Byproducts | Side reactions involving the acenaphthylene ring system. | Optimize reaction conditions (temperature, initiator concentration) to favor polymerization over side reactions. |
Free Radical Polymerization
| Problem | Potential Cause | Troubleshooting Steps |
| Inhibition Period (Delayed Onset of Polymerization) | Presence of inhibitors in the monomer (e.g., stabilizers, oxygen). | 1. Remove inhibitors from the monomer by passing it through a column of activated alumina or by distillation under reduced pressure. 2. Deoxygenate the reaction mixture by purging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. |
| Low Polymer Yield and/or Low Molecular Weight | 1. High initiator concentration. 2. High reaction temperature leading to increased termination. 3. Presence of a chain transfer agent. | 1. Decrease the initiator concentration. 2. Optimize the reaction temperature. 3. Ensure the solvent is not acting as an unintended chain transfer agent. |
| Gelation or Cross-linking | High monomer conversion leading to chain transfer to the polymer. | 1. Stop the polymerization at a lower conversion. 2. Lower the reaction temperature. |
Section 3: Experimental Protocols (Generalized)
Monomer Purification
Objective: To remove inhibitors and other impurities from this compound.
Method:
-
Dissolve the crude this compound in a suitable solvent (e.g., hexane).
-
Pass the solution through a column packed with activated basic alumina.
-
Remove the solvent under reduced pressure.
-
For higher purity, recrystallize the monomer from a suitable solvent (e.g., ethanol or methanol) or perform sublimation.
-
Store the purified monomer under an inert atmosphere and in the dark to prevent degradation or spontaneous polymerization.
Cationic Polymerization of this compound
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Initiator (e.g., BF₃·OEt₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Assemble the reaction glassware and dry it thoroughly under vacuum while heating.
-
Allow the glassware to cool to room temperature under an inert atmosphere.
-
Dissolve the purified this compound in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
Add the initiator dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Section 4: Data Presentation
The following tables provide a template for organizing and comparing quantitative data from polymerization experiments.
Table 1: Effect of Initiator Concentration on Cationic Polymerization of this compound
| Entry | [Monomer]:[Initiator] | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | |||
| 2 | 100:1 | |||
| 3 | 200:1 |
Table 2: Effect of Solvent on Free Radical Polymerization of this compound
| Entry | Solvent | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Toluene | |||
| 2 | Dichloromethane | |||
| 3 | Bulk (no solvent) |
Section 5: Visualizations
Logical Workflow for Troubleshooting Low Polymer Yield
General Experimental Workflow for this compound Polymerization
Signaling Pathway for Cationic Polymerization
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. temarex.com [temarex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stereochemical control mechanisms in propylene polymerization mediated by C1-symmetric CGC titanium catalyst centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. tainstruments.com [tainstruments.com]
- 7. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Reactions of 1-Methylacenaphthylene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methylacenaphthylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites of this compound?
This compound has two primary sites for chemical reactions: the endocyclic double bond (C1-C2) and the aromatic naphthalene core. The presence of the methyl group at the C1 position introduces electronic and steric biases that influence the regioselectivity of reactions at both sites.
Q2: How does the methyl group on this compound influence regioselectivity in electrophilic additions?
The methyl group is an electron-donating group, which stabilizes a positive charge on the adjacent carbon. In electrophilic additions to the C1-C2 double bond, the reaction will typically follow Markovnikov's rule. This means the electrophile will add to the less substituted C2 position, leading to the formation of a more stable tertiary carbocation at the C1 position. The subsequent attack of the nucleophile will then occur at C1.
Q3: Can I achieve anti-Markovnikov addition to the double bond of this compound?
Yes, anti-Markovnikov addition can be achieved using hydroboration-oxidation. In this two-step reaction, the boron atom of the borane reagent adds to the less sterically hindered and less substituted C2 position of the double bond. Subsequent oxidation replaces the boron with a hydroxyl group, resulting in the alcohol at the C2 position.[1][2][3][4]
Q4: What factors control the regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, with this compound?
In a Diels-Alder reaction where this compound acts as the dienophile, the regioselectivity is governed by both electronic and steric factors. The electron-donating methyl group can influence the electron density of the double bond. The approach of the diene will also be influenced by the steric bulk of the methyl group and the overall geometry of the acenaphthylene system.
Q5: How can I control the regioselectivity of oxidation reactions of this compound?
For epoxidation of the C1-C2 double bond, the regioselectivity is not a factor as both carbons are involved in the new epoxide ring. However, in other oxidative processes, such as dihydroxylation or oxidative cleavage (ozonolysis), the initial attack on the double bond will be influenced by the electronic nature of the substituted alkene. Ozonolysis will lead to the cleavage of the C1-C2 bond, yielding a diketone.
Troubleshooting Guides
Issue 1: Poor or incorrect regioselectivity in electrophilic addition.
-
Problem: The major product obtained is the anti-Markovnikov product when the Markovnikov product was expected.
-
Possible Cause: The reaction conditions may be favoring a radical mechanism. For instance, in the case of HBr addition, the presence of peroxides can initiate a radical reaction, leading to anti-Markovnikov addition.
-
Solution: Ensure your reagents and solvents are free of peroxides. Consider adding a radical inhibitor to the reaction mixture.
-
-
Problem: A mixture of regioisomers is obtained.
-
Possible Cause: The carbocation intermediate may not be sufficiently stabilized, or there might be competing reaction pathways.
-
Solution:
-
Use a more polar solvent to better stabilize the carbocation intermediate.
-
Lower the reaction temperature to increase the selectivity of the reaction.
-
Choose a different electrophile that provides a greater electronic bias.
-
-
Issue 2: Low yield or no reaction in Diels-Alder cycloaddition.
-
Problem: The cycloaddition reaction is not proceeding.
-
Possible Cause: The electronic properties of the diene and this compound (as the dienophile) are not well-matched. Diels-Alder reactions are typically more efficient with an electron-rich diene and an electron-poor dienophile, or vice versa. The methyl group makes the double bond of this compound relatively electron-rich.
-
Solution:
-
Use a diene with electron-withdrawing groups to increase the reaction rate.
-
Employ a Lewis acid catalyst to lower the LUMO of the dienophile and accelerate the reaction.
-
Increase the reaction temperature or pressure.
-
-
Issue 3: Unexpected side products during oxidation.
-
Problem: Besides the expected epoxide, other oxidation products are observed.
-
Possible Cause: The oxidizing agent is too harsh and is reacting with the aromatic core of the molecule.
-
Solution:
-
Use a milder and more selective oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
-
Control the stoichiometry of the oxidizing agent carefully to avoid over-oxidation.
-
Perform the reaction at a lower temperature.
-
-
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound (Markovnikov Addition)
Objective: To synthesize 1-bromo-1-methylacenaphthene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in portions while stirring.
-
Slowly add deionized water (5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Hydroboration-Oxidation of this compound (Anti-Markovnikov Addition)
Objective: To synthesize 1-methylacenaphthen-2-ol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Hydroboration:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3-THF solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: This addition can be exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Predicted Regioselectivity of Electrophilic Additions to this compound
| Reagent | Expected Major Product | Regioselectivity |
| HBr | 1-Bromo-1-methylacenaphthene | Markovnikov |
| H2O, H+ | 1-Methylacenaphthen-1-ol | Markovnikov |
| 1. BH3-THF2. H2O2, NaOH | 1-Methylacenaphthen-2-ol | anti-Markovnikov |
Table 2: Predicted Products of Oxidation and Cycloaddition Reactions of this compound
| Reaction | Reagent(s) | Expected Product |
| Epoxidation | m-CPBA | This compound oxide |
| Ozonolysis | 1. O32. DMS | 1-(2-oxoethyl)acenaphthen-2-one |
| Diels-Alder | Maleic anhydride | Adduct with anhydride on the face opposite to the methyl group |
Visualizations
Caption: Factors influencing regioselectivity in additions to this compound.
Caption: Troubleshooting workflow for unexpected regioselectivity.
References
Technical Support Center: Stabilizing 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stabilization of 1-methylacenaphthylene against degradation. Due to its chemical structure, this compound is susceptible to degradation, particularly through oxidation and photodegradation. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of the parent compound, acenaphthylene, and other polycyclic aromatic hydrocarbons (PAHs), the primary degradation routes are anticipated to be:
-
Photo-oxidation: Degradation initiated by exposure to light, particularly UV radiation, in the presence of oxygen. This can lead to the formation of various oxygenated derivatives.
-
Chemical Oxidation: Reaction with oxidizing agents present in the environment or introduced as contaminants can lead to the formation of ketones, aldehydes, and carboxylic acids. For the related compound acenaphthylene, oxidation can yield 1,8-naphthalic anhydride.
-
Metabolic Oxidation: In biological systems, enzymes such as cytochrome P450s can oxidize acenaphthylene to mono- and di-oxygenated products. It is plausible that this compound undergoes similar metabolic transformations.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under conditions that protect it from light, oxygen, and heat.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Store in an amber or opaque vial. | Protects the compound from light-induced degradation (photodegradation). |
| Temperature | Store in a cool, dark place. Refer to the supplier's recommendation for the optimal temperature. | Reduces the rate of potential degradation reactions. |
| Container | Use a tightly sealed container to prevent the ingress of air and moisture. | Maintains the inert atmosphere and prevents contamination. |
Q3: Are there any recommended antioxidants for stabilizing this compound solutions?
A3: While specific studies on antioxidants for this compound are not available, general-purpose antioxidants for polycyclic aromatic hydrocarbons can be considered. The choice of antioxidant will depend on the solvent and the specific experimental conditions. It is crucial to perform validation studies to ensure the chosen antioxidant does not interfere with your downstream applications. Potential candidates include:
-
Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Butylated hydroxyanisole (BHA): Another widely used phenolic antioxidant.
It is recommended to start with low concentrations and assess the stability of your this compound solution over time using an appropriate analytical method, such as HPLC or GC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (solid or solution) | Oxidation or photodegradation. | - Ensure the compound is stored under an inert atmosphere and protected from light.- Prepare fresh solutions for critical experiments.- Consider adding a suitable antioxidant to solutions. |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | - Verify the purity of your this compound stock using an appropriate analytical technique (e.g., HPLC, GC-MS).- Implement a strict storage and handling protocol.- Prepare fresh working solutions daily. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | - Analyze the degradation products by mass spectrometry to identify their structures.- Review your storage and handling procedures to identify potential sources of degradation.- Optimize your experimental workflow to minimize exposure to light and air. |
Experimental Protocols
General Handling Protocol for this compound
Given its sensitivity to air and light, this compound should be handled using techniques designed for air-sensitive compounds.
Workflow for Handling this compound:
Caption: Workflow for handling air- and light-sensitive this compound.
Protocol for Preparing a Stabilized Solution of this compound:
-
Degas Solvent: Degas the desired solvent (e.g., dichloromethane, acetonitrile) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform all subsequent steps in a glovebox or under a positive pressure of an inert gas using a Schlenk line.
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to dissolve the this compound. If using an antioxidant, it can be added to the solvent before or after the addition of this compound.
-
Storage: Transfer the solution to a clean, dry amber vial. Seal the vial tightly with a cap containing a PTFE septum. For long-term storage, wrap the cap with Parafilm® and store at the recommended temperature.
Signaling Pathways and Logical Relationships
Degradation Logic for this compound:
This diagram illustrates the logical flow of factors leading to the degradation of this compound and the resulting consequences.
Caption: Logical relationship of factors causing this compound degradation.
Disclaimer: The information provided in this technical support center is based on the known properties of related compounds and general principles of handling air- and light-sensitive chemicals. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to perform your own risk assessment and validation studies before implementing these recommendations in your laboratory.
Technical Support Center: Optimizing Reaction Conditions for 1-Methylacenaphthylene Functionalization
Welcome to the technical support center for the functionalization of 1-methylacenaphthylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound, categorized by reaction type.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a common method for functionalizing this compound. However, challenges such as low yield, poor regioselectivity, and side reactions can arise.
Question: My Friedel-Crafts acylation of this compound is giving a low yield of the desired product and a mixture of isomers. How can I improve this?
Answer:
Low yields and isomer mixtures in Friedel-Crafts acylation of acenaphthene systems can be attributed to several factors. Based on studies of the related compound acenaphthene, acylation can lead to a mixture of 3- and 5-acyl products.[1] The ratio of these isomers is highly dependent on the solvent and reaction conditions.[1] For this compound, the methyl group, being an activating ortho-, para-director, is expected to further influence the regioselectivity.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent can significantly impact the isomer ratio. Experiment with a range of solvents from nonpolar (e.g., carbon disulfide) to more polar (e.g., nitrobenzene or dichloroethane) to optimize for the desired isomer.
-
Catalyst Choice and Amount: While AlCl₃ is a common Lewis acid catalyst, others like SnCl₄, TiCl₄, or milder catalysts such as FeCl₃ can offer different selectivity and reactivity profiles. The stoichiometry of the catalyst can also be critical; using a stoichiometric amount is often necessary as both the reactant and product can form complexes with the Lewis acid.
-
Temperature Control: Friedel-Crafts reactions can be temperature-sensitive. Running the reaction at a lower temperature may improve selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
Acylating Agent: The nature of the acylating agent (acyl chloride vs. anhydride) can influence reactivity. Acyl chlorides are generally more reactive.
Potential Side Reactions to Consider:
-
Acyl Rearrangement: As observed in the benzoylation of 5-acetylacenaphthene, acyl group rearrangement can occur, leading to unexpected isomeric products.[1]
-
Methyl Group Migration: In related systems like 1,8-dimethylnaphthalene, methyl group migration has been observed during acylation.[1] While less likely with a single methyl group, it is a possibility to consider if unexpected isomers are formed.
Question: I am observing significant charring and the formation of polymeric byproducts during the nitration of this compound. What is causing this and how can I prevent it?
Answer:
Charring and polymerization are common issues in the nitration of reactive aromatic compounds. Acenaphthylene and its derivatives are susceptible to oxidation and polymerization under strong acidic and oxidizing conditions, such as those used in nitration.
Troubleshooting Steps:
-
Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to control the exothermic nature of the reaction and minimize side reactions.
-
Solvent: Using an inert solvent such as dichloromethane or nitromethane can help to better control the reaction temperature and concentration.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds with halo-substituted this compound.
Question: My Suzuki-Miyaura coupling of a bromo-1-methylacenaphthylene derivative is sluggish and gives a low yield. What can I do to improve the reaction efficiency?
Answer:
Low efficiency in Suzuki-Miyaura coupling can be due to several factors, including catalyst deactivation, poor solubility, or issues with the base or solvent.
Troubleshooting Steps:
-
Catalyst and Ligand System: While many palladium catalysts can be effective, the choice of ligand is crucial. For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step and stabilize the catalytic species.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. For less reactive aryl bromides, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Ensure adequate mixing to facilitate the reaction.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but be mindful of potential decomposition of the starting materials or products.
Oxidation
Question: I am trying to oxidize the methyl group of this compound to a carboxylic acid using KMnO₄, but I am getting a complex mixture of products and cleavage of the aromatic ring.
Answer:
Potassium permanganate is a strong oxidizing agent and can lead to over-oxidation and cleavage of the aromatic system in polycyclic aromatic hydrocarbons, especially under harsh conditions (hot, concentrated, acidic).[2][3]
Troubleshooting Steps:
-
Milder Oxidizing Agents: Consider using milder or more selective oxidizing agents. For the oxidation of a methyl group on an aromatic ring, reagents like chromium trioxide (CrO₃) in acetic acid or potassium dichromate (K₂Cr₂O₇) in sulfuric acid can sometimes provide better results.
-
Controlled Reaction Conditions: If using KMnO₄, carefully control the reaction conditions. Use a buffered, neutral, or slightly alkaline solution and maintain a low temperature to minimize ring cleavage.[2][4]
-
Protection of the Aromatic System: If selective oxidation of the methyl group is proving difficult, consider if a temporary protection of the more reactive positions of the acenaphthylene ring is feasible, although this adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A1: The regioselectivity will be a balance between the directing effects of the acenaphthylene core and the methyl group. The acenaphthylene system itself preferentially undergoes substitution at the 5-position.[1] The methyl group is an ortho-, para-director. Therefore, for this compound, electrophilic attack is most likely to occur at positions that are activated by both the aromatic system and the methyl group. The primary sites of attack would be predicted to be the 5- and 3-positions, with the relative ratio depending on the specific electrophile and reaction conditions, including steric hindrance.
Q2: Are there any common side reactions to be aware of when working with this compound?
A2: Yes, several side reactions can occur:
-
Polymerization: Acenaphthylene and its derivatives can be prone to polymerization, especially under acidic conditions or at elevated temperatures. This can lead to the formation of intractable tars and reduced yields of the desired product.
-
Rearrangements: During Friedel-Crafts reactions, both acyl and alkyl group migrations have been observed in similar aromatic systems, which can lead to the formation of unexpected isomers.[1]
-
Over-oxidation: The fused aromatic ring system is susceptible to oxidation, which can lead to ring-opened products or quinone formation, particularly with strong oxidizing agents.
Q3: What is the best way to introduce a halogen atom onto the this compound ring for subsequent cross-coupling reactions?
A3: Direct bromination is a common method. Based on protocols for acenaphthene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ in a solvent like carbon tetrachloride.[5] The reaction temperature can be controlled to influence the outcome. Radical bromination using a radical initiator will preferentially occur at the benzylic position (the methyl group).[5]
Q4: Can this compound participate in Diels-Alder reactions?
A4: Yes, the double bond in the five-membered ring of acenaphthylene and its derivatives can act as a dienophile in Diels-Alder reactions. The reactivity will be influenced by the electronic nature of the diene. The reaction of acenaphthylene with dienophiles like maleic anhydride has been reported.[6] The methyl group on this compound is not expected to prevent this reaction but may influence the stereoselectivity of the cycloaddition.
Data Summary
The following tables summarize typical reaction conditions for the functionalization of acenaphthene, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Friedel-Crafts Acylation of Acenaphthene [1]
| Acylating Agent | Catalyst | Solvent | Product Ratio (5-acyl : 3-acyl) |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide | ~2 : 1 |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | ~40 : 1 |
| Benzoyl Chloride | AlCl₃ | Carbon Disulfide | ~3 : 1 |
| Benzoyl Chloride | AlCl₃ | Nitrobenzene | ~13 : 1 |
Table 2: Bromination of Acenaphthene [5]
| Brominating Agent | Catalyst / Initiator | Solvent | Temperature | Major Product(s) |
| Bromine | Iron (III) Chloride | Carbon Tetrachloride | 20-55 °C | Arylic brominated products |
| Bromine | Aluminum Chloride | Carbon Tetrachloride | 30 °C | Arylic brominated products |
| Bromine | Azo-bis(isobutyronitrile) | Carbon Tetrachloride | Reflux (78 °C) | Benzylic brominated product |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Acenaphthene (Adapted from[1])
-
To a stirred suspension of aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., carbon disulfide or nitrobenzene), cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.0 equivalent).
-
Add a solution of acenaphthene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide (Adapted from[8][9])
-
In a reaction vessel, combine the aryl bromide (1.0 equivalent), the boronic acid or boronic ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for a typical Friedel-Crafts acylation experiment.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
Minimizing byproduct formation in 1-Methylacenaphthylene reactions
Welcome to the technical support center for optimizing reactions with 1-methylacenaphthylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where byproduct formation is a concern?
A1: Byproduct formation is a significant consideration in several key reactions of this compound, including:
-
Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, and Friedel-Crafts acylation can lead to isomers and poly-substituted products.
-
Polymerization: Uncontrolled polymerization can result in polymers with undesirable molecular weights, branching, or cross-linking due to side reactions involving the double bond in the acenaphthylene backbone.
-
Oxidation: Oxidation reactions aimed at specific functional group transformations can sometimes lead to over-oxidation or cleavage of the aromatic system.
-
Diels-Alder Reactions: While useful for creating complex cyclic systems, these reactions can sometimes result in the formation of isomeric adducts or undesired side reactions depending on the dienophile and reaction conditions.
Q2: How does the methyl group on this compound influence byproduct formation in electrophilic aromatic substitution?
A2: The methyl group is an activating, ortho-, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the fused aromatic ring system of acenaphthylene also exerts its own directing effects, which can lead to a mixture of constitutional isomers as byproducts. The steric hindrance from the methyl group can also influence the regioselectivity of the reaction.
Troubleshooting Guides
Electrophilic Aromatic Substitution: Minimizing Isomeric Byproducts
Issue: Formation of multiple isomers during nitration, halogenation, or Friedel-Crafts acylation of this compound.
Root Cause: The directing effects of the methyl group and the acenaphthylene ring system can lead to substitution at multiple positions, resulting in a mixture of products that are often difficult to separate.
Solutions:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable product.
-
Choice of Reagents and Catalysts: The choice of electrophile and catalyst can significantly impact regioselectivity. For example, in Friedel-Crafts acylation, using a bulkier acyl chloride or a less reactive Lewis acid can favor substitution at a less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocations, thereby affecting the product distribution. Experimenting with solvents of varying polarity may improve the desired isomer ratio.
Experimental Protocol: Regioselective Nitration of this compound
This protocol is designed to favor the formation of a single major isomer by controlling the reaction conditions.
-
Dissolution: Dissolve this compound in a cold, non-polar solvent such as hexane or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a mild nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), dropwise to the cooled solution with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of dinitrated byproducts.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
Data on Regioselectivity in Friedel-Crafts Acylation:
| Catalyst | Acyl Chloride | Temperature (°C) | Major Product Position | Byproduct Position(s) | Ratio (Major:Byproduct) |
| AlCl₃ | Acetyl Chloride | 0 | 5 | 3, 8 | 70:30 |
| ZnCl₂ | Acetyl Chloride | 25 | 5 | 3, 8 | 85:15 |
| AlCl₃ | Benzoyl Chloride | 0 | 5 | 3, 8 | 65:35 |
| ZnCl₂ | Benzoyl Chloride | 25 | 5 | 3, 8 | 80:20 |
Note: The data presented is illustrative and may vary based on specific experimental conditions.
Polymerization: Controlling Molecular Weight and Side Reactions
Issue: Formation of low molecular weight oligomers, uncontrolled polymer growth, or cross-linking during the polymerization of this compound.
Root Cause: Side reactions, such as chain transfer to the monomer or polymer, and reactions involving the double bond of the acenaphthylene units in the polymer backbone can lead to undesirable polymer structures. The choice of initiator and polymerization conditions plays a crucial role.
Solutions:
-
Initiator Selection: The choice of initiator can significantly affect the polymerization process. For instance, initiators that produce less reactive radicals may lead to more controlled polymerization.
-
Monomer to Initiator Ratio: Adjusting the monomer to initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer.
-
Controlled Polymerization Techniques: Employing controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can provide better control over molecular weight, polydispersity, and polymer architecture, thereby minimizing side reactions.
Experimental Workflow for Controlled Polymerization:
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylacenaphthylene and Acenaphthylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-methylacenaphthylene and its parent compound, acenaphthylene. The introduction of a methyl group to the acenaphthylene core significantly influences its electronic properties and, consequently, its behavior in various chemical transformations. This comparison is supported by established principles of organic chemistry, analogous experimental data from related polycyclic aromatic hydrocarbons (PAHs), and detailed theoretical and experimental protocols for further investigation.
Introduction
Acenaphthylene is a polycyclic aromatic hydrocarbon containing a naphthalene core fused with a five-membered ring. The presence of the C1-C2 double bond in the five-membered ring makes it a reactive species, susceptible to a variety of addition reactions. This compound, bearing a methyl group at the C1 position, exhibits modified reactivity due to the electronic effects of this substituent. The methyl group, being an electron-donating group, is expected to influence the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic attack and other reactions. Studies on other polycyclic aromatic hydrocarbons have shown that methylated derivatives can be more potent and biologically active than their parent compounds, suggesting a potential for altered reactivity.[1][2][3]
Theoretical Comparison of Reactivity
The primary difference in reactivity between this compound and acenaphthylene stems from the electronic effect of the methyl group. Through hyperconjugation and inductive effects, the methyl group donates electron density to the π-system of the acenaphthylene core. This increased electron density is particularly pronounced at the double bond of the five-membered ring.
A qualitative comparison suggests that this compound would be more reactive towards electrophiles than acenaphthylene. The electron-donating methyl group stabilizes the carbocation intermediate formed during electrophilic addition, thereby lowering the activation energy of the reaction.
Experimental Data Comparison
Direct comparative quantitative data for the reactivity of this compound and acenaphthylene is scarce in the literature. However, we can infer the expected trends from studies on related methylated PAHs and the known principles of organic chemistry.
| Reaction Type | Acenaphthylene | This compound (Predicted) | Rationale for Predicted Difference |
| Electrophilic Bromination | Reacts readily with bromine. | Expected to react faster. | The electron-donating methyl group stabilizes the intermediate bromonium and carbocation ions, accelerating the reaction rate. |
| Catalytic Hydrogenation | Undergoes hydrogenation to acenaphthene. | Expected to have a similar or slightly faster rate. | The steric hindrance of the methyl group might slightly impede the approach to the catalyst surface, but the increased electron density at the double bond could enhance the rate of hydrogenation. |
| Diels-Alder Reaction | Acts as a dienophile. | Expected to be a less reactive dienophile. | The electron-donating methyl group decreases the dienophilicity of the double bond, which generally favors electron-withdrawing groups for a more facile reaction with a diene. |
| Cationic Polymerization | Can be polymerized. | Expected to polymerize more readily. | The electron-donating methyl group stabilizes the propagating carbocationic center, leading to a faster rate of polymerization. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.
Protocol 1: Comparative Bromination
Objective: To compare the rate of electrophilic bromination of this compound and acenaphthylene.
Materials:
-
Acenaphthylene
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Sodium thiosulfate solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare equimolar solutions of acenaphthylene and this compound in CCl₄.
-
Prepare a solution of bromine in CCl₄ of known concentration.
-
In a cuvette, mix the acenaphthylene solution with the bromine solution and immediately begin monitoring the disappearance of the bromine color (or the appearance of the dibromo-adduct) using a UV-Vis spectrophotometer at a fixed wavelength.
-
Repeat the experiment with the this compound solution under identical conditions (temperature, concentrations).
-
The rate of reaction can be determined by monitoring the change in absorbance over time. A faster decrease in the bromine absorbance for this compound would indicate a higher reactivity.
-
Quench the reaction at various time points with sodium thiosulfate solution and analyze the product distribution by GC-MS to confirm the formation of the dibrominated products.
Protocol 2: Comparative Catalytic Hydrogenation
Objective: To compare the rate of catalytic hydrogenation of this compound and acenaphthylene.
Materials:
-
Acenaphthylene
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a high-pressure reactor, place a solution of a known amount of acenaphthylene in ethanol and a catalytic amount of Pd/C.
-
Pressurize the reactor with hydrogen gas to a specific pressure (e.g., 50 psi).
-
Stir the reaction mixture at a constant temperature and monitor the uptake of hydrogen gas over time.
-
Repeat the experiment with an equimolar amount of this compound under identical conditions.
-
The rate of hydrogenation can be determined by the rate of hydrogen consumption.
-
Analyze aliquots of the reaction mixture at different time intervals by GC-MS to determine the conversion of the starting material and the formation of the hydrogenated product (acenaphthene or 1-methylacenaphthene).
Conclusion
The presence of a methyl group at the C1 position of acenaphthylene is predicted to significantly enhance its reactivity towards electrophilic addition reactions and cationic polymerization due to the electron-donating nature of the alkyl group. Conversely, its reactivity as a dienophile in Diels-Alder reactions is expected to decrease. While direct comparative experimental data is limited, the provided theoretical framework and proposed experimental protocols offer a solid foundation for researchers to quantitatively assess these differences. Such studies are crucial for understanding the fundamental reactivity of substituted PAHs and for the rational design of novel materials and therapeutics.
References
- 1. Methylated PACs are more potent than their parent compounds: A study of aryl hydrocarbon receptor-mediated activity, degradability, and mixture interactions in the H4IIE-luc assay [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methylacenaphthylene and Other Polycyclic Aromatic Hydrocarbons for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, toxicity, and metabolic pathways of 1-Methylacenaphthylene in comparison to other notable Polycyclic Aromatic Hydrocarbons (PAHs).
This guide provides a comprehensive comparative analysis of this compound and other selected Polycyclic Aromatic Hydrocarbons (PAHs), a class of organic compounds of significant interest to researchers, scientists, and drug development professionals due to their varied biological activities and toxicological profiles. Given the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, 1-methylnaphthalene, as a surrogate for toxicological comparisons, a necessary approach that should be considered in the interpretation of the presented data.
Physicochemical Properties: A Foundation for Understanding Biological Behavior
The physicochemical properties of PAHs govern their environmental fate, bioavailability, and interaction with biological systems. This compound, a three-ring PAH, possesses characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison with other representative PAHs highlights the spectrum of properties within this compound class.
| Property | This compound | Naphthalene | 1-Methylnaphthalene | Benzo[a]pyrene | Chrysene | Dibenz[a,h]anthracene |
| Molecular Formula | C₁₃H₁₀ | C₁₀H₈ | C₁₁H₁₀ | C₂₀H₁₂ | C₁₈H₁₂ | C₂₂H₁₄ |
| Molecular Weight ( g/mol ) | 166.22[1] | 128.17 | 142.20 | 252.31 | 228.29 | 278.35 |
| LogP (Octanol/Water Partition Coefficient) | 3.714[1] | 3.30 | 3.87 | 6.13 | 5.81 | 6.75 |
| Water Solubility (mg/L) | 2.8 (calculated) | 31 | 25.8 | 0.0038 | 0.002 | 0.0005 |
| Boiling Point (°C) | 290.6 (calculated) | 218 | 244.7 | 495 | 448 | 524 |
| Melting Point (°C) | Not Available | 80.2 | -22 | 179 | 254 | 262 |
Note: Some values for this compound are calculated due to the limited availability of experimental data.
Comparative Toxicity Profile
The toxicity of PAHs is a primary concern, with many compounds classified as mutagens and carcinogens. This section compares the acute toxicity, carcinogenicity, and mutagenicity of 1-methylnaphthalene (as a surrogate for this compound) with other well-characterized PAHs.
Acute Toxicity
Acute toxicity data, often expressed as LD50 (median lethal dose) for oral exposure and LC50 (median lethal concentration) for inhalation exposure, provide a measure of the short-term toxic potential of a substance.
| Compound | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, mg/m³) |
| 1-Methylnaphthalene | 1840 | > 1230 (4h) |
| Naphthalene | 490 - 2200[2] | > 340 (4h) |
| Benzo[a]pyrene | > 1600 | Not Available |
| Chrysene | > 3200 | Not Available |
| Dibenz[a,h]anthracene | > 10000 | Not Available |
Carcinogenicity
The carcinogenic potential of PAHs is a major area of research. Many PAHs are procarcinogens, requiring metabolic activation to exert their carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies PAHs into groups based on their carcinogenicity to humans. For a more quantitative comparison, Toxic Equivalency Factors (TEFs) are used, which relate the carcinogenic potency of a PAH to that of benzo[a]pyrene (BaP), the reference compound with a TEF of 1.[1][3][4]
| Compound | IARC Carcinogenicity Classification | Toxic Equivalency Factor (TEF) | Tumor Incidence Data (Mouse Studies) |
| 1-Methylnaphthalene | Not classifiable (Group 3) for methylnaphthalenes | Not Assigned | Weak carcinogenic potential; increased incidence of lung adenomas in male mice.[5] |
| Naphthalene | Possibly carcinogenic to humans (Group 2B) | 0.001[4] | Increased incidence of nasal respiratory epithelial adenoma and olfactory epithelial neuroblastoma in rats. |
| Benzo[a]pyrene | Carcinogenic to humans (Group 1) | 1[4] | Potent carcinogen, induces skin, lung, and forestomach tumors. |
| Chrysene | Possibly carcinogenic to humans (Group 2B) | 0.01[4] | Induces skin and lung tumors. |
| Dibenz[a,h]anthracene | Probably carcinogenic to humans (Group 2A) | 1[4] | Potent carcinogen, induces skin, lung, and liver tumors. |
Mutagenicity
Mutagenicity is the capacity of a chemical to induce genetic mutations. The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result in the Ames test indicates that the chemical is a mutagen and may, therefore, also be a carcinogen.
| Compound | Ames Test Result (with S9 metabolic activation) |
| 2-Methylnaphthalene | Positive in S. typhimurium TA100 |
| Naphthalene | Negative |
| Benzo[a]pyrene | Positive in S. typhimurium TA98, TA100, and TA1537 |
| Chrysene | Positive in S. typhimurium TA100 |
| Dibenz[a,h]anthracene | Positive in S. typhimurium TA100 |
Metabolic Pathways and Mechanism of Action
The biological activity of PAHs is intricately linked to their metabolism. The primary pathway for the metabolic activation of many PAHs is through the cytochrome P450 (CYP) enzyme system, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, inducing toxicity and carcinogenicity. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of several CYP genes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The binding of a PAH to the AhR in the cytoplasm initiates a signaling cascade that results in the transcription of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1. This process is a double-edged sword: while it is a detoxification mechanism, it can also lead to the production of more toxic and carcinogenic metabolites.
Comparative Metabolism of Methylated vs. Non-methylated PAHs
The presence of a methyl group can significantly influence the metabolism and, consequently, the toxicity of PAHs. Methylation can alter the sites of metabolic attack and the rate of metabolism. Studies have shown that methylated PAHs can be more potent activators of the AhR and, in some cases, exhibit greater carcinogenic potential than their parent compounds.[5]
The metabolism of 1-methylnaphthalene, for example, can proceed through oxidation of the aromatic ring or the methyl group, leading to a variety of metabolites.[5] The specific metabolic profile determines the balance between detoxification and bioactivation. In contrast, the metabolism of non-methylated PAHs like benzo[a]pyrene is well-characterized to proceed through the formation of diol epoxides, which are potent mutagens.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of PAHs.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for In Vitro Cytotoxicity Testing of PAHs
References
- 1. Do 16 Polycyclic Aromatic Hydrocarbons Represent PAH Air Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated criteria document PAH: Effects of 10 selected compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Methylacenaphthylene Derivatives: A Comparative Guide to Analytical Techniques
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the structural validation of 1-methylacenaphthylene derivatives. This guide provides a comparative overview of key analytical techniques, though specific experimental data for this compound derivatives is not publicly available in the searched resources. The methodologies presented are based on standard practices for analogous aromatic compounds.
The precise determination of the chemical structure of novel or synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of this compound, a polycyclic aromatic hydrocarbon, a multi-technique approach is essential to unambiguously confirm their molecular architecture. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction as the primary tools for structural validation.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and spectrometric techniques is crucial for the complete structural elucidation of this compound derivatives. Each method provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | - Excellent for determining the proton framework. - Provides insights into stereochemistry through coupling constants. | - Can have overlapping signals in complex molecules. - Does not directly provide information about non-protonated carbons. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | - Directly observes the carbon skeleton. - Distinguishes between different types of carbon environments (e.g., sp², sp³). | - Lower sensitivity compared to ¹H NMR. - Quantitative analysis can be challenging. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound and provides information about its fragmentation pattern. | - Highly sensitive, requiring minimal sample. - Provides the molecular formula with high-resolution MS. - Fragmentation patterns offer clues about the structure. | - Isomeric compounds can be difficult to distinguish. - The molecular ion may not always be observed. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | - Unambiguously determines the complete molecular structure and stereochemistry. - Provides information on bond lengths, bond angles, and crystal packing. | - Requires a suitable single crystal, which can be difficult to grow. - The determined structure is for the solid state, which may differ from the solution or gas phase. |
Experimental Protocols
Detailed experimental protocols are fundamental for obtaining high-quality, reproducible data. The following sections outline generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (for complex structures):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile derivatives.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument to obtain accurate mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
For fragmentation analysis (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to calculate the elemental composition.
-
Analyze the fragmentation pattern to deduce structural motifs. The fragmentation of the acenaphthylene core and the substituents will provide valuable structural information.
-
Single-Crystal X-ray Diffraction
Protocol for Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the this compound derivative of sufficient size and quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure. This includes refining atomic coordinates, thermal parameters, and bond lengths and angles.
-
Visualizing Experimental Workflows
To illustrate the logical flow of structural validation, the following diagrams created using the DOT language outline the decision-making process and experimental sequences.
Caption: General workflow for the structural validation of a synthesized compound.
A Comparative Guide to Experimental and Computational Data for 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental and computational data for the polycyclic aromatic hydrocarbon, 1-Methylacenaphthylene. Due to the limited availability of direct experimental spectral data for this specific compound, this guide utilizes a combination of published experimental values, computational predictions, and data from structurally similar compounds to illustrate the cross-referencing workflow. This approach is essential in modern chemical research for the validation of theoretical models and the interpretation of experimental findings.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound, offering a clear comparison between experimental findings and computational predictions.
Table 1: Physical and Chromatographic Properties of this compound
| Property | Experimental Value | Computational Value | Data Source (Experimental) | Data Source (Computational) |
| Molecular Formula | C₁₃H₁₀ | C₁₃H₁₀ | - | PubChem[1] |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | - | PubChem[1] |
| Kovats Retention Index (Semi-standard non-polar) | 265.24, 266.57 | - | NIST Mass Spectrometry Data Center[1] | - |
| Normal Boiling Point | - | 563.74 K | - | Cheméo (Joback Method) |
| Normal Melting Point | - | 340.03 K | - | Cheméo (Joback Method) |
| Enthalpy of Formation (gas) | - | 238.62 kJ/mol | - | Cheméo (Joback Method) |
| Octanol/Water Partition Coefficient (logP) | - | 3.714 | - | Cheméo (Crippen's Method) |
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Data generated using online prediction tools | Data generated using online prediction tools | Data generated using online prediction tools |
| Note: No experimental ¹H NMR data was found in the searched literature. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) |
| Data generated using online prediction tools |
| Note: No experimental ¹³C NMR data was found in the searched literature. |
Table 4: Mass Spectrometry Data for this compound
| Ion | Experimental m/z | Predicted m/z | Relative Abundance |
| [M]⁺ | - | 166.0783 | - |
| Note: No experimental mass spectrum was found in the searched literature. The predicted m/z corresponds to the exact mass. |
Visualizing the Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data in chemical analysis.
Caption: Workflow for cross-referencing experimental and computational data.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to elucidate the structure. 2D NMR techniques such as COSY and HSQC may be used for more complex structures.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a volatile solvent. The spectrum can also be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups. For this compound, characteristic peaks for aromatic C-H stretching, C=C stretching, and the methyl group vibrations would be expected.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for separation and identification.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, methanol).
-
Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight. The fragmentation pattern gives clues about the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition.
Biological Activity
There is currently no significant data available in the searched literature regarding the specific biological activity or reactivity of this compound. Further research in this area would be beneficial to fully characterize the compound's potential applications and hazards.
References
A Comparative Analysis of High-Performance Blue Emitters for Organic Light-Emitting Diodes (OLEDs)
An examination of leading blue emitter technologies in the absence of performance data for 1-Methylacenaphthylene-based devices.
In the quest for highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs) for next-generation displays and lighting, researchers continuously explore novel materials. This guide provides a comparative benchmark of current state-of-the-art blue OLED technologies. Notably, a comprehensive search of scientific literature and patent databases did not yield performance data for OLEDs specifically based on this compound. Therefore, this guide will focus on a comparison of leading alternative blue emitter technologies: Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs).
Performance Benchmarking
The performance of OLEDs is evaluated based on several key metrics, including External Quantum Efficiency (EQE), luminance, Commission Internationale de l'Eclairage (CIE) color coordinates, and operational lifetime. The following table summarizes the performance of representative high-efficiency blue OLEDs from recent literature.
| Emitter Type | Host Material | Device Architecture | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50) |
| TADF | DPEPO | Multi-layer | 29.6 | >10,000 | (0.12, 0.20) | Not Reported |
| TADF | mCBP | Multi-layer | 25.4 | >5,000 | (0.13, 0.25) | Not Reported |
| Phosphorescent | mCP | Multi-layer | 22.3 | >1,000 | (0.14, 0.13) | ~100 hours @ 1000 cd/m² |
| Fluorescent | ADN | Multi-layer | ~5-8 | >10,000 | (0.15, 0.08) | >10,000 hours @ 1000 cd/m² |
Note: Performance metrics can vary significantly based on the specific device architecture, layer thicknesses, and encapsulation methods used. The data presented here is for comparative purposes and represents high-performing examples from published research.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a cleanroom environment.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition:
-
A hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited onto the ITO substrate via high-vacuum thermal evaporation.
-
The emissive layer is created by co-evaporating the host material and the emitter (dopant) at a specific doping concentration. The deposition rates are monitored in real-time using quartz crystal microbalances.
3. Cathode Deposition:
-
A metal cathode, typically a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixel.
4. Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
5. Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra and CIE color coordinates are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
The operational lifetime is determined by monitoring the luminance decay over time at a constant current density.
Signaling Pathways and Experimental Workflows
To visualize the intricate process of OLED fabrication and testing, the following diagrams created using Graphviz (DOT language) illustrate the key steps and relationships.
Discussion
The development of efficient and stable blue OLEDs remains a critical challenge in the field of organic electronics. While fluorescent emitters offer excellent stability, their theoretical maximum EQE is limited to 5-7.5% without specialized mechanisms to harvest triplet excitons. Phosphorescent and TADF emitters, on the other hand, can theoretically achieve 100% internal quantum efficiency by harnessing both singlet and triplet excitons.
TADF emitters have emerged as a promising alternative to phosphorescent materials, as they do not rely on expensive and scarce heavy metals like iridium and platinum. Recent advancements in molecular design have led to TADF-based blue OLEDs with high EQEs and good color purity. However, their operational stability, particularly for deep blue emitters, is still an area of active research.
Phosphorescent emitters have demonstrated high efficiencies, but their lifetime, especially for blue emitters, has been a significant hurdle for commercial applications. The high energy of blue light can lead to faster degradation of the organic materials.
While the performance of this compound-based OLEDs is unknown, the broader class of acenaphthylene derivatives has been explored for various organic electronic applications. Acenaphthylene's rigid and planar structure could be beneficial for charge transport and achieving high photoluminescence quantum yields. Further research into the synthesis and characterization of novel acenaphthylene derivatives as emitters or hosts could potentially lead to new high-performance OLED materials.
Comparative analysis of different synthetic routes to 1-Methylacenaphthylene
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of two primary synthetic routes to 1-Methylacenaphthylene: the Grignard reaction followed by dehydration, and the Wittig reaction. This guide offers an objective comparison of the methods, supported by detailed experimental protocols and data presented for easy interpretation.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several chemical strategies. This guide focuses on two of the most common and effective methods, originating from the precursor acenaphthenone. The choice between these routes will largely depend on the specific requirements of the synthesis, such as desired yield, available reagents, and tolerance for specific reaction conditions.
| Parameter | Grignard Reaction & Dehydration | Wittig Reaction |
| Starting Material | Acenaphthenone | Acenaphthenone |
| Key Reagents | Methylmagnesium iodide/bromide, Acid catalyst (e.g., picric acid, HCl) | Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi, NaH) |
| Intermediate | 1-Methylacenaphthen-1-ol | Phosphonium ylide, Oxaphosphetane |
| Number of Steps | Two (Grignard addition, Dehydration) | One-pot or two steps (Ylide formation, Wittig reaction) |
| Reported Yield | Good to high (Alcohol yield often high, dehydration can be nearly quantitative) | Generally moderate to high, dependent on substrate and conditions |
| Key Advantages | Readily available and inexpensive Grignard reagents. The intermediate alcohol can be isolated and purified. | High functional group tolerance (in some variations). Can be performed in a one-pot fashion. |
| Key Disadvantages | The Grignard reagent is highly sensitive to moisture and protic solvents. The dehydration step can sometimes lead to side products or polymerization.[1] | Requires stoichiometric amounts of the phosphonium salt and a strong, anhydrous base. Triphenylphosphine oxide byproduct can be difficult to separate from the product. |
Experimental Protocols
Route 1: Grignard Reaction Followed by Dehydration
This two-step synthesis involves the nucleophilic addition of a methyl group to the carbonyl of acenaphthenone using a Grignard reagent, followed by the acid-catalyzed elimination of water from the resulting tertiary alcohol.
Step 1: Synthesis of 1-Methylacenaphthen-1-ol
-
A solution of acenaphthenone (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium iodide or methylmagnesium bromide (1.1 to 1.5 equivalents) in diethyl ether is added dropwise to the stirred acenaphthenone solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-methylacenaphthen-1-ol.[1]
-
The crude alcohol can be purified by crystallization from a suitable solvent like benzene or by column chromatography.[1]
Step 2: Dehydration of 1-Methylacenaphthen-1-ol to this compound
-
The purified 1-methylacenaphthen-1-ol (1 equivalent) is dissolved in a suitable solvent such as acetic acid or toluene.
-
A catalytic amount of a strong acid (e.g., a few crystals of picric acid, a drop of concentrated hydrochloric acid, or p-toluenesulfonic acid) is added to the solution.[1]
-
The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or alumina, or by distillation under reduced pressure.[1]
Route 2: Wittig Reaction
The Wittig reaction provides a direct, one-step conversion of the carbonyl group in acenaphthenone to the methylidene group of this compound using a phosphorus ylide.
Experimental Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 to 1.5 equivalents) is suspended in anhydrous THF.
-
The suspension is cooled to 0 °C or -78 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes (1.1 to 1.5 equivalents) is added dropwise. The formation of the orange-red ylide is observed.
-
The mixture is stirred at this temperature for 30-60 minutes.
-
A solution of acenaphthenone (1 equivalent) in anhydrous THF is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is a mixture of this compound and triphenylphosphine oxide.
-
Purification is typically performed by column chromatography on silica gel. The less polar this compound will elute before the more polar triphenylphosphine oxide.
Logical Workflow for Synthetic Route Selection
The choice of synthetic route often depends on a variety of factors. The following diagram illustrates a decision-making workflow for selecting the most appropriate method for synthesizing this compound.
Caption: Decision workflow for selecting a synthetic route to this compound.
References
A Comparative Guide to Isomeric Purity Analysis of 1-Methylacenaphthylene
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and materials science industries where the biological activity or material properties can be highly dependent on the specific isomeric form of a compound. 1-Methylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH), can exist in various isomeric forms, making robust analytical methodologies essential for its characterization. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of this compound, supported by general experimental protocols and data presentation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for isomeric purity analysis hinges on factors such as the required resolution, sensitivity, and the nature of the isomeric impurities. The three primary methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for resolving non-volatile and thermally labile isomers. High reproducibility. Non-destructive. | May require method development to achieve optimal separation of closely related isomers. Lower resolution than capillary GC for some isomers. | Routine quality control, preparative separation of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a capillary column followed by detection and identification by mass spectrometry. | High resolution for volatile isomers. Provides structural information from mass spectra. High sensitivity. | Limited to thermally stable and volatile compounds. Isomers may have similar mass spectra, requiring retention time for identification. | Identification and quantification of trace isomeric impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation of isomers. Quantitative analysis without the need for identical standards. | Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures may require advanced techniques for interpretation. | Definitive structural confirmation of isomers. Analysis of major components. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for the specific analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the separation of PAH isomers.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: A C18 or a specialized PAH analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration to 100% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm or fluorescence detection with appropriate excitation and emission wavelengths for acenaphthylene derivatives.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of PAH isomers using capillary GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Injection: Splitless injection of 1 µL of the sample at an injector temperature of 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or hexane.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H NMR spectra for structural elucidation of isomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for the proton chemical shift range (e.g., 0-12 ppm).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative ratios of different protons, which can help in quantifying isomers.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isomeric purity, from sample reception to the final report.
Caption: General workflow for isomeric purity analysis.
Logical Relationship of Analytical Techniques
The choice and sequence of analytical techniques often follow a logical progression, starting with separation and leading to definitive identification.
Caption: Logical flow of analytical techniques for isomeric analysis.
Comparative Analysis of the Antioxidant Potential of 1-Methylacenaphthylene Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide is intended to provide a framework for the investigation of the antioxidant properties of 1-Methylacenaphthylene derivatives. Due to a lack of published experimental data on this specific class of compounds, a direct comparison with other antioxidants, supported by quantitative data, cannot be presented at this time. Instead, this document outlines the standard experimental protocols that are essential for determining and comparing the antioxidant activities of these compounds. The methodologies for two of the most common in vitro antioxidant assays, the DPPH and ABTS radical scavenging assays, are detailed below. These protocols will enable researchers to generate the necessary data to compare the efficacy of this compound derivatives against known antioxidant agents.
Experimental Protocols
To evaluate the antioxidant properties of this compound derivatives, standardized in vitro assays are employed to measure their capacity to scavenge free radicals. The following are detailed protocols for the DPPH and ABTS assays, which are widely accepted methods for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for screening the antioxidant potential of compounds.[2] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to the wells.
-
Add the DPPH solution to each well.
-
The reaction mixture is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A blank sample containing only the solvent and a control sample containing the solvent and the DPPH solution are also prepared.
-
-
Measurement: After incubation, measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS radical cation.
-
-
Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: Prepare a series of dilutions of the this compound derivatives in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the test compound solution at different concentrations to the wells of a 96-well microplate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Scavenging Assay.
Conclusion
While the antioxidant potential of this compound derivatives remains to be quantitatively characterized in published literature, this guide provides the established methodologies for such an investigation. The detailed protocols for the DPPH and ABTS assays offer a robust starting point for researchers to systematically evaluate these compounds. The generation of quantitative data, such as IC50 values, will be crucial for comparing their efficacy against standard antioxidants and for elucidating structure-activity relationships within this class of molecules. Further studies are warranted to explore their antioxidant mechanisms and potential therapeutic applications.
References
Comparative Guide to Analytical Methods for 1-Methylacenaphthylene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the detection and quantification of 1-Methylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH). The methodologies discussed are primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which are commonly employed for the analysis of PAHs in various matrices.
Data Summary
The following tables summarize the performance of typical GC-MS and HPLC-FLD methods for the analysis of PAHs, including compounds structurally similar to this compound. This data is representative of the performance achievable with these techniques.
Table 1: Comparison of GC-MS and HPLC-FLD Method Performance for PAH Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by fluorescence emission. |
| Selectivity | High (based on mass fragmentation patterns). | High (based on specific excitation and emission wavelengths). |
| Sensitivity (LOD) | 0.03 - 0.1 ng/mL[1] | 0.005 - 0.78 ng/g[2] |
| **Linearity (R²) ** | > 0.99[3] | > 0.99[2] |
| Precision (RSD) | 4 - 11%[1] | 0.6 - 1.9%[2] |
| Accuracy (Recovery) | 71 - 90%[1] | 86.0 - 99.2%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for the analysis of PAHs in environmental matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Soil
This method is adapted from validated procedures for the analysis of PAHs in solid matrices.
1. Sample Preparation (QuEChERS Extraction)
-
Weighing: Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Take an aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄). Vortex for 30 seconds and centrifuge.
-
Final Extract: The supernatant is ready for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[3][4] Target ions for this compound would be selected based on its mass spectrum.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for this compound in Water
This protocol is based on validated methods for PAH analysis in aqueous samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect 1 L of water sample in a glass container.
-
Internal Standard: Add an appropriate internal standard to the sample.
-
Extraction: Transfer the sample to a separatory funnel and add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane). Shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Repeat Extraction: Repeat the extraction twice more with fresh solvent.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
2. HPLC-FLD Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Set at appropriate excitation and emission wavelengths for this compound. The wavelengths would be optimized based on the fluorescence spectrum of the compound. For PAHs, multiple wavelength programs are often used.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Safety Operating Guide
Safe Disposal of 1-Methylacenaphthylene: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-Methylacenaphthylene, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.
Hazard Profile and Safety Data
Proper disposal procedures are predicated on a thorough understanding of the substance's hazardous characteristics. The following table summarizes essential quantitative data extrapolated from safety information for the closely related compound, 1-methylnaphthalene.
| Hazard Classification | Data and Remarks |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes eye irritation.[2] |
| Respiratory Irritation | May cause respiratory system irritation.[2] |
| Aquatic Hazard (Chronic) | Category 2: Toxic to aquatic life with long-lasting effects.[1] |
| Flash Point | 82 °C (179.6 °F) - Combustible liquid.[2][3] |
| Autoignition Temperature | 529 °C (984.2 °F)[2] |
Step-by-Step Disposal Protocol
Adherence to a stringent, step-by-step disposal protocol is mandatory to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
2. Waste Segregation and Collection:
-
Waste Characterization: this compound waste should be classified as a non-halogenated organic solvent waste.[4]
-
Containerization: Collect waste in a designated, properly labeled, and leak-proof container.[5] The container must be compatible with aromatic hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").[5]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[3][4]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[2][3]
-
Flammable waste should be stored in a designated fire-rated cabinet.[6]
-
Ensure the storage area has secondary containment to manage potential leaks.[5]
4. Disposal Procedure:
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) or hazardous waste collection program.[7] Never discharge this compound waste down the sink or into the regular trash.[5][7]
-
Spill Residue: Any materials used to clean up spills of this compound, such as absorbent pads, should also be collected and disposed of as hazardous waste.[2]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] After thorough rinsing, deface the chemical label before disposing of the container as regular trash.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Figure 1. A flowchart detailing the procedural steps for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 1-Methylacenaphthylene
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methylacenaphthylene in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment. The following recommendations are based on best practices for handling similar aromatic hydrocarbons and should be implemented in conjunction with a site-specific risk assessment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.[2][3] |
| Skin Protection | Gloves | Wear appropriate chemical-resistant gloves.[1] Materials such as neoprene or nitrile rubber are recommended.[2] Inspect gloves for any signs of degradation or puncture before use.[4] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[5] For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[6] | |
| Footwear | Closed-toe shoes, preferably chemical-resistant, steel-toe boots, should be worn in the laboratory.[3][7] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be worn.[6][8] The type of respirator will depend on the concentration of the substance in the air. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure that the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before starting any work.
-
Ensure that the ventilation system, such as a fume hood, is functioning correctly.
2. Handling:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the work area.[8]
-
Use appropriate tools and equipment to avoid direct handling.
-
Keep containers tightly closed when not in use.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable container for disposal.[1]
-
Wash the spill area with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not pour down the drain or dispose of with regular trash.[9]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 3. epa.gov [epa.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. enve.metu.edu.tr [enve.metu.edu.tr]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
